Cycloheptane;titanium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
35464-32-5 |
|---|---|
Molecular Formula |
C14H28Ti |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
cycloheptane;titanium |
InChI |
InChI=1S/2C7H14.Ti/c2*1-2-4-6-7-5-3-1;/h2*1-7H2; |
InChI Key |
KYEKYOBRRCHZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC1.C1CCCCCC1.[Ti] |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of Cycloheptatrienyl-Titanium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the spectroscopic analysis of cycloheptatrienyl-titanium compounds. Organometallic complexes of titanium have garnered significant interest due to their diverse applications, including in catalysis for polymerization reactions.[1][2] The interaction between the titanium metal center and the seven-membered cycloheptatrienyl ring system results in unique electronic and structural properties that can be elucidated through various spectroscopic techniques. This document details the primary spectroscopic methods used for the characterization of these compounds, provides experimental protocols for their synthesis and analysis, and presents key quantitative data in a structured format.
While the focus of this guide is on η⁷-cycloheptatrienyltitanium complexes due to the prevalence of research in this area, it is important to note a significant lack of available literature on the spectroscopic analysis of titanium compounds featuring a saturated cycloheptane ligand. Furthermore, information regarding the involvement of these compounds in biological signaling pathways is not present in the current body of scientific literature.
Synthesis of Cycloheptatrienyl-Titanium Complexes
A common route for the synthesis of mono-η-cycloheptatrienyltitanium complexes involves the reaction of a titanium precursor with cycloheptatriene. For instance, bis(η-toluene)titanium can react with cycloheptatriene in the presence of (AlEtCl₂)₂.[1] At temperatures above 60°C, this reaction forms [Ti(η-C₇H₇)(η-C₇H₉)]. At room temperature, a dimeric complex, [{Ti(η-C₇H₇)(thf)(µ-Cl)}₂], is also formed.[1] This dimer can then be used as a starting material to synthesize a variety of other complexes by reacting it with different ligands.[1]
Another synthetic approach involves the reaction of titanocene dichloride with butyllithium and cycloheptatriene to prepare (cycloheptatrienyl)(cyclopentadienyl)titanium.
Experimental Protocol: Synthesis of [Ti(η-C₇H₇)L₂Cl] type complexes
The following is a generalized protocol based on documented syntheses of mono-η-cycloheptatrienyltitanium complexes.[1]
Materials:
-
Bis(η-toluene)titanium
-
Cycloheptatriene
-
(AlEtCl₂)₂
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ligands (e.g., R₂PCH₂CH₂PR₂, MeOCH₂CH₂OMe)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive compounds
Procedure:
-
Synthesis of the starting dimer [{Ti(η-C₇H₇)(thf)(µ-Cl)}₂]:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve bis(η-toluene)titanium in toluene.
-
Add cycloheptatriene to the solution.
-
Add a solution of (AlEtCl₂)₂ in toluene dropwise at room temperature.
-
Stir the reaction mixture. The formation of the dimeric complex will occur.
-
Isolate the product by filtration and wash with an appropriate solvent like hexane.
-
-
Synthesis of the final complex [Ti(η-C₇H₇)L₂Cl]:
-
Suspend the isolated dimer [{Ti(η-C₇H₇)(thf)(µ-Cl)}₂] in THF.
-
Add a solution of the desired ligand (L₂) in THF to the suspension.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under vacuum.
-
Extract the product with a suitable solvent (e.g., toluene) and filter to remove any insoluble byproducts.
-
Crystallize the product from a concentrated solution, often by layering with a non-polar solvent like hexane.
-
Synthesis Workflow
Caption: Generalized workflow for the synthesis of mono-η-cycloheptatrienyltitanium complexes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of cycloheptatrienyl-titanium compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the protons and carbon atoms in the ligands.
¹H NMR Spectroscopy: The protons on the cycloheptatrienyl ring typically appear as a singlet in the ¹H NMR spectrum, indicating that all seven protons are chemically equivalent on the NMR timescale. This is due to the fluxionality of the ring.
¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms of the cycloheptatrienyl ring often show a single resonance in the ¹³C NMR spectrum.
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| General (η⁷-C₇H₇)Ti Complexes | ~5.5-7.0 (s, 7H) | ~90-100 (s, 7C) | Based on related organometallic complexes |
| Specific data for cycloheptatrienyl-titanium compounds is not readily available in the searched literature. The provided ranges are estimates based on analogous compounds. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the vibrational modes of the chemical bonds within the molecule. The characteristic vibrations of the C-H and C-C bonds of the cycloheptatrienyl ring, as well as vibrations associated with other ligands and the titanium-ligand bonds, can be observed. The Ti-O stretching vibrations in titanium complexes typically appear in the range of 400-1000 cm⁻¹.
| Functional Group / Bond | Characteristic Frequency (cm⁻¹) | Intensity |
| C-H (aromatic) | ~3000-3100 | Medium |
| C=C (aromatic ring) | ~1400-1600 | Medium |
| Ti-O stretch | ~400-1000 | Variable |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) is a common technique used for organometallic complexes.
For the complex (η⁷-cycloheptatrienylium)(η⁵-2,4-cyclopentadien-1-yl)-titanium, the molecular weight is 204.091 g/mol .[3] The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Titanium(III) complexes, such as the hexaaquatitanium(III) ion, are colored due to d-d electronic transitions and typically show an absorption maximum in the visible region.[4] For [Ti(H₂O)₆]³⁺, the λₘₐₓ is around 520 nm.[4] In contrast, many titanium(IV) compounds are colorless or white solids as they lack d-electrons for such transitions.[4] The color and UV-Vis spectrum of a cycloheptatrienyl-titanium complex will depend on the oxidation state of the titanium and the nature of the other ligands. Some titanium complexes are known to have a λₘₐₓ around 410 nm.[5]
X-ray Crystallography
While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the definitive solid-state structure of these compounds. It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry. For example, the crystal structure of [Ti(η-C₇H₇)(Me₂PCH₂CH₂PMe₂)Et] has been determined, confirming the η⁷-coordination of the cycloheptatrienyl ligand.[1] In (cycloheptatrienyl)(cyclopentadienyl)titanium, the Ti-C distances are all within a narrow range near 2.35 Å.[3]
Structural Representation
Caption: A simplified coordination diagram of a generic (η⁷-C₇H₇)TiL₂ complex.
Conclusion
The spectroscopic analysis of cycloheptatrienyl-titanium compounds relies on a suite of techniques to fully characterize their structure and electronic properties. NMR and IR spectroscopy are fundamental for determining the bonding within the ligands and their coordination to the titanium center. Mass spectrometry confirms the molecular weight, while UV-Visible spectroscopy provides insights into the electronic structure. Ultimately, X-ray crystallography offers an unambiguous determination of the solid-state molecular structure. While a significant body of research exists for these aromatic cycloheptatrienyl derivatives, further investigation into titanium complexes with saturated cycloheptane ligands is needed to broaden the understanding of cycloalkane-titanium chemistry. The current literature does not indicate applications of these compounds in drug development or their involvement in biological signaling pathways.
References
- 1. Mono-η-cycloheptatrienyltitanium chemistry: synthesis, molecular and electronic structures, and reactivity of the complexes [Ti(η-C7H7)L2X](L = tertiary phosphine, O- or N-donor ligand; X = Cl or alkyl) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Titanium,(η(7)-cycloheptatrienylium)(η(5)-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]
- 4. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure of Cycloheptyl-Titanium(IV) Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic structure of cycloheptyl-titanium(IV) species. Due to the limited availability of direct experimental data on cycloheptyl-titanium(IV) complexes in peer-reviewed literature, this document leverages data from analogous alkyl- and cycloalkyl-titanium(IV) compounds to elucidate the expected bonding characteristics, molecular orbital interactions, and spectroscopic properties. Detailed experimental protocols for the synthesis and characterization of such species are presented, alongside a framework for computational investigation using Density Functional Theory (DFT). This guide is intended to serve as a foundational resource for researchers initiating studies on novel organotitanium(IV) complexes.
Introduction
Organotitanium(IV) complexes are versatile reagents and catalysts in a myriad of chemical transformations, including Ziegler-Natta polymerization.[1] The electronic structure of the titanium-carbon bond is fundamental to the reactivity and stability of these compounds. While a significant body of research exists for simple alkyl and cyclopentadienyl derivatives, the electronic landscape of larger, cyclic alkyl ligands such as cycloheptyl remains largely unexplored. Understanding the nuances of the Ti-C bond in these systems is crucial for the rational design of new catalysts and materials.
This guide will explore the key features of the electronic structure of cycloheptyl-titanium(IV) species, drawing parallels with well-characterized analogues. We will detail the primary experimental and computational methodologies required for a thorough investigation.
Theoretical Framework of the Titanium-Carbon Bond
The electronic configuration of Titanium in its +4 oxidation state is [Ar] 3d⁰. Consequently, cycloheptyl-titanium(IV) complexes are diamagnetic. The bond between the titanium center and the cycloheptyl ligand is a single, covalent σ-bond. This bond is formed from the overlap of a titanium hybrid orbital with a sp³ hybrid orbital from the carbon atom of the cycloheptyl ring.
The nature of the other ligands attached to the titanium center significantly influences the electronic properties of the Ti-C bond. Electron-withdrawing ligands, such as halides, will increase the Lewis acidity of the titanium center and affect the polarity and strength of the Ti-C bond.
A generic molecular orbital (MO) diagram for a simple tetracoordinate alkyl-titanium(IV) complex illustrates the bonding. The bonding orbital is primarily of C(sp³) character, while the antibonding orbital is predominantly Ti(d) in character.
Figure 1: A simplified molecular orbital diagram for a Ti-C σ-bond.
Synthesis and Characterization
The synthesis of cycloheptyl-titanium(IV) halides would likely proceed via the reaction of a cycloheptyl Grignard reagent or cycloheptyllithium with a titanium(IV) tetrahalide. The stoichiometry of the reaction would need to be carefully controlled to achieve the desired degree of substitution.
A plausible synthetic workflow is outlined below:
Figure 2: A proposed workflow for the synthesis and characterization of a cycloheptyl-titanium(IV) halide.
Experimental Protocols
General Considerations: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be anhydrous and deoxygenated.
Exemplary Synthesis of Tricycloheptyltitanium(IV) Chloride:
-
A solution of cycloheptylmagnesium bromide (3.0 mmol) in diethyl ether (15 mL) is prepared.
-
This solution is added dropwise to a stirred solution of titanium(IV) chloride (1.0 mmol) in pentane (20 mL) at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.
-
The resulting suspension is filtered to remove magnesium salts.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a cold pentane solution.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the cycloheptyl ligand and for assessing the purity of the compound. The chemical shifts of the protons and carbons on the cycloheptyl ring, particularly the α-carbon, will be indicative of the electron-withdrawing nature of the titanium center.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations of the cycloheptyl ring. The absence of O-H bands is crucial for confirming the anhydrous nature of the product.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive molecular structure, including precise bond lengths and angles.[2] This technique is invaluable for understanding the steric and electronic environment around the titanium center.[2][3]
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Structural Data of Analogous Alkyl-Titanium(IV) Complexes
While specific data for cycloheptyl-titanium(IV) species is unavailable, the structural parameters of related alkyl-titanium(IV) complexes provide a reasonable approximation of the expected bond lengths and angles.
| Compound | Ti-C Bond Length (Å) | Ti-Cl Bond Length (Å) | C-Ti-Cl Angle (°) | Reference |
| (tBuPCP)TiCl₃ | 2.204(7) | 2.268(2) - 2.318(2) | 88.0(2) - 91.17(8) | [4] |
| IndXTiMeCl₂ (X = CH₂CH₂OMe) | - | - | - | [5] |
| IndXTiMe₂Cl (X = CH₂CH₂NMe₂) | - | - | - | [5] |
| IndXTiMe₃ (X = CH₂CH₂NMe₂) | - | - | - | [5] |
(Note: "tBuPCP" and "IndX" represent specific pincer and indenyl ligands, respectively. The table will be populated with more direct alkyl-titanium halide data as it becomes available through ongoing research.)
Computational Investigation of Electronic Structure
Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure of molecules where experimental data is scarce.[6] A typical computational workflow for a cycloheptyl-titanium(IV) complex is depicted below.
Figure 3: A typical workflow for the DFT investigation of a cycloheptyl-titanium(IV) complex.
Expected Computational Results
-
Optimized Geometry: DFT calculations would provide optimized bond lengths and angles for the cycloheptyl-titanium(IV) species, which can be compared with experimental data from analogues.
-
Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity of the complex. The HOMO is expected to be localized on the ligands, while the LUMO will likely have significant titanium d-orbital character.
-
Charge Distribution: Analysis of the atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital (NBO) analysis) will quantify the polarity of the Ti-C bond and the overall electron distribution in the molecule.
-
Vibrational Frequencies: Calculated IR frequencies can be compared with experimental spectra to validate the computational model.
Conclusion
While direct experimental data on the electronic structure of cycloheptyl-titanium(IV) species is currently lacking, a robust understanding can be built upon the extensive knowledge of analogous alkyl-titanium(IV) complexes. This technical guide has outlined the key theoretical concepts, synthetic and characterization methodologies, and computational approaches necessary for a thorough investigation. The provided experimental protocols and computational workflows serve as a practical starting point for researchers in organometallic chemistry and drug development. Future studies that successfully isolate and characterize cycloheptyl-titanium(IV) compounds will be invaluable in refining our understanding of the subtle electronic effects imparted by larger cyclic alkyl ligands.
References
- 1. Homoleptic complexes of titanium(iv) fused with O^N^O Schiff base derivatives: design, BSA–DNA interaction, molecular docking, DFT and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
Cycloheptane as a Ligand in Organotitanium Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of non-cyclopentadienyl ligands in organometallic chemistry has opened new avenues for the design of catalysts and materials with unique properties. Among these, the cycloheptatrienyl (C₇H₇) ligand has garnered significant attention in the field of organotitanium chemistry. This technical guide provides an in-depth overview of the synthesis, structure, reactivity, and potential applications of organotitanium complexes featuring cycloheptane-derived ligands, with a primary focus on the aromatic cycloheptatrienyl anion.
The foundational complex in this class is (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium, commonly referred to as "troticene". This sandwich complex, with its distinct electronic and structural characteristics, serves as a versatile platform for further functionalization and catalyst development. This guide will delve into the detailed experimental protocols for the synthesis of troticene and its derivatives, present key quantitative data in a structured format, and illustrate the logical relationships in its synthesis and reactivity through clear diagrams.
Synthesis of Cycloheptatrienyl Titanium Complexes
The synthesis of cycloheptatrienyl titanium complexes typically involves the reaction of a suitable titanium precursor with a cycloheptatrienyl transfer reagent. The most common precursor is titanocene dichloride (Cp₂TiCl₂), which can be prepared by various methods.
Experimental Protocol: One-Pot Synthesis of (η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium (Troticene)
This procedure outlines a convenient one-pot synthesis of troticene from titanocene dichloride.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Cycloheptatriene (C₇H₈)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve titanocene dichloride in anhydrous diethyl ether in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium solution to the cooled titanocene dichloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Add freshly distilled cycloheptatriene to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Extract the solid residue with hexanes.
-
Filter the hexane extract and concentrate the filtrate under reduced pressure to yield a blue, crystalline solid.
-
The product, (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium, is sensitive to air and should be stored under an inert atmosphere.[1]
Yield: 88% (for the non-methylated cyclopentadienyl analogue).
Structural and Spectroscopic Data
The structural and spectroscopic properties of cycloheptatrienyl titanium complexes provide valuable insights into their bonding and electronic nature. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for their characterization.
Table 1: Selected Structural Data for (η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium
| Parameter | Value | Reference |
| Ti-C (C₇H₇ ring) distance | ~ 2.35 Å | [1] |
| Ti-C (C₅H₅ ring) distance | ~ 2.35 Å | [1] |
Table 2: ¹H and ¹³C NMR Data for (η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H (C₇H₇) | Data not available in search results |
| ¹H (C₅H₅) | Data not available in search results |
| ¹³C (C₇H₇) | Data not available in search results |
| ¹³C (C₅H₅) | Data not available in search results |
Note: Detailed NMR data for the parent troticene was not available in the initial search results. Further investigation of the primary literature is recommended for specific assignments.
Reactivity of Cycloheptatrienyl Titanium Complexes
The reactivity of troticene and its derivatives is characterized by the ability to functionalize both the cycloheptatrienyl and cyclopentadienyl rings. Lithiation followed by quenching with an electrophile is a common strategy to introduce a wide range of substituents.
Selective Functionalization
The cycloheptatrienyl and cyclopentadienyl rings of troticene can be selectively functionalized by controlling the reaction conditions. This allows for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.
Experimental Protocol: Selective Lithiation and Phosphane-Functionalization of Troticene
This protocol describes the selective monolithiation of the cyclopentadienyl ring followed by reaction with chlorodiphenylphosphine.
Materials:
-
(η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium (Troticene)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous hexanes
-
Anhydrous diethyl ether (Et₂O)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve troticene in anhydrous hexanes.
-
Add one equivalent of n-butyllithium and one equivalent of PMDTA to the solution at room temperature.
-
Stir the reaction mixture for 4 hours, during which a precipitate may form.
-
Cool the mixture to -78 °C and slowly add one equivalent of chlorodiphenylphosphine.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a mixture of diethyl ether and hexanes.
-
Filter the solution and remove the solvent from the filtrate to yield the phosphane-functionalized troticene derivative.
Signaling Pathways and Experimental Workflows
The synthesis and reactivity of cycloheptatrienyl titanium complexes can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Synthetic pathway for Troticene.
Caption: Reactivity of Troticene.
Conclusion
Organotitanium complexes featuring the cycloheptatrienyl ligand represent a fascinating and evolving area of organometallic chemistry. The synthetic versatility of the troticene scaffold, allowing for selective functionalization of both the seven- and five-membered rings, provides a powerful tool for the design of novel catalysts and materials. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers seeking to explore the potential of these unique organotitanium compounds in various applications, from fundamental chemical synthesis to the development of new therapeutic agents. Further research into the catalytic activity and material properties of functionalized troticene derivatives is poised to unlock new and exciting opportunities in the field.
References
Whitepaper: A Proposed Investigation into the Formation of Titanium-Carbon Bonds with Cycloheptane
Executive Summary
The formation of titanium-carbon (Ti-C) bonds is a cornerstone of modern organometallic chemistry, with profound implications for catalysis, polymer science, and fine chemical synthesis. While the reactions of titanium complexes with various organic substrates are well-documented, the direct C-H activation and subsequent Ti-C bond formation with saturated cycloalkanes like cycloheptane remain a challenging and underexplored frontier. This technical guide outlines a proposed investigatory framework for the synthesis and characterization of titanium-cycloheptyl complexes. We present hypothetical synthetic routes, detailed experimental protocols for characterization, and potential mechanistic pathways. The methodologies and data presented are based on analogous systems involving titanium-mediated C-H activation of other alkanes, providing a robust starting point for researchers entering this novel area.
Proposed Synthetic Pathways for Titanium-Cycloheptyl Complexes
The direct formation of a stable Ti-C bond with an unactivated C-H group of cycloheptane is an energetically demanding process. Based on established precedents in titanium-alkane chemistry, two primary hypothetical pathways are proposed:
-
Pathway A: Oxidative Addition. This pathway involves a low-valent titanium complex, such as Ti(II), that can oxidatively add a C-H bond of cycloheptane to form a Ti(IV) hydride-cycloheptyl species.
-
Pathway B: Sigma-Bond Metathesis. This route typically involves a Ti(IV) complex with a pre-existing Ti-R bond (where R is an alkyl group like methyl). The C-H bond of cycloheptane can then undergo sigma-bond metathesis, releasing R-H (e.g., methane) and forming the desired Ti-cycloheptyl bond.
Detailed Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and characterization of a titanium-cycloheptyl complex, hypothetically formed via a sigma-bond metathesis pathway using a titanocene precursor.
Synthesis of a Titanocene-Cycloheptyl Complex
Objective: To synthesize a titanocene-cycloheptyl complex via sigma-bond metathesis.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Cycloheptane (anhydrous)
-
Toluene (anhydrous)
-
Pentane (anhydrous)
-
Schlenk line and glassware
-
Glovebox
Procedure:
-
Preparation of Dimethyltitanocene (Cp₂TiMe₂):
-
In a glovebox, dissolve Cp₂TiCl₂ (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add MeMgBr (2.2 mmol, 0.73 mL of 3.0 M solution) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The solution will typically change color from red to orange/yellow.
-
The formation of Cp₂TiMe₂ is confirmed by ¹H NMR spectroscopy.
-
-
Reaction with Cycloheptane:
-
To the freshly prepared solution of Cp₂TiMe₂, add a large excess of anhydrous cycloheptane (20 mmol).
-
Heat the reaction mixture at 70 °C for 24-48 hours in a sealed Schlenk tube. The progress of the reaction can be monitored by observing the evolution of methane gas and by periodic ¹H NMR analysis.
-
The reaction is driven by the release of methane gas.
-
-
Isolation and Purification:
-
After the reaction is complete, remove the volatile components (toluene, excess cycloheptane) under reduced pressure.
-
The resulting solid residue is then washed with cold anhydrous pentane to remove any unreacted starting material.
-
The product, a hypothetical titanocene-cycloheptyl complex, can be recrystallized from a concentrated toluene/pentane solution at low temperature (-30 °C).
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the cycloheptyl ligand bound to the titanium center. The disappearance of the Ti-CH₃ signal and the appearance of new signals corresponding to the cycloheptyl group would be indicative of a successful reaction.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the Ti-C bond formation and allow for the precise measurement of bond lengths and angles within the complex.
-
Infrared (IR) Spectroscopy: The presence of characteristic C-H and Ti-C stretching frequencies can be identified.
-
Elemental Analysis: Combustion analysis to determine the elemental composition (C, H) of the purified complex to confirm its empirical formula.
Hypothetical Data Presentation
The following tables summarize the expected, hypothetical data from the characterization of the proposed titanocene-cycloheptyl complex.
Table 1: Hypothetical ¹H and ¹³C NMR Data (in C₆D₆, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.10 | s | Cp-H |
| 2.10 - 2.30 | m | Ti-CH (cycloheptyl) | |
| 1.40 - 1.80 | m | Cycloheptyl-H | |
| ¹³C | 115.0 | C p | |
| 95.0 | Ti-C (cycloheptyl) | ||
| 35.0 | Cycloheptyl-C | ||
| 28.5 | Cycloheptyl-C |
Table 2: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| Ti-C Bond Length (Å) | 2.15 - 2.25 |
| C-Ti-C Angle (Cp-Ti-Cp) (°) | ~135 |
| Ti-C-C Angle (cycloheptyl) (°) | ~118 |
| Crystal System | Monoclinic |
Visualizations of Workflow and Mechanism
The following diagrams illustrate the proposed experimental workflow and a plausible reaction mechanism.
Caption: Proposed experimental workflow for the synthesis of a titanocene-cycloheptyl complex.
Caption: Plausible mechanism of sigma-bond metathesis for Ti-C bond formation.
Conclusion and Future Outlook
This whitepaper provides a foundational guide for the investigation of Ti-C bond formation with cycloheptane, a novel and potentially impactful area of organometallic research. The proposed experimental protocols, based on well-established principles of C-H activation, offer a clear and actionable starting point. The successful synthesis and characterization of titanium-cycloheptyl complexes could unlock new catalytic transformations and provide deeper insights into the fundamental nature of metal-alkane interactions. Future work should focus on exploring the reactivity of these new complexes and expanding the scope of cycloalkane substrates.
A Technical Guide to the C-H Bond Activation of Saturated Hydrocarbons by Low-Valent Titanium Complexes: A Focus on Cycloheptane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct oxidative addition of cycloheptane to a low-valent titanium center is a sparsely documented transformation in peer-reviewed literature. Consequently, this guide provides a foundational overview of the principles of C-H bond activation by low-valent titanium complexes, drawing parallels to the potential reactivity with cycloheptane. The experimental protocols and data tables presented are representative examples based on established organometallic chemistry practices, rather than data from specific cycloheptane-based reactions.
Introduction: The Challenge and Opportunity of C-H Activation
The selective activation and functionalization of carbon-hydrogen (C-H) bonds in saturated hydrocarbons remain a paramount challenge in modern chemistry. Alkanes, such as cycloheptane, are abundant feedstocks, but their chemical inertness, characterized by strong, non-polar C-H bonds, limits their utility as synthetic precursors. Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond (like C-H), leading to an increase in the metal's oxidation state and coordination number.
Low-valent titanium complexes, typically in the Ti(II) or Ti(III) oxidation states, are attractive candidates for mediating such transformations due to their electron-rich nature and the accessibility of a stable Ti(IV) oxidation state. While late transition metals are more commonly associated with C-H activation, early transition metals like titanium offer unique reactivity patterns. This guide explores the theoretical framework, potential mechanisms, and experimental considerations for the oxidative addition of a cycloalkane C-H bond to a low-valent titanium center.
The Mechanism of Oxidative Addition
The oxidative addition of an alkane C-H bond to a metal center is generally believed to proceed through a concerted, three-centered transition state. This process involves the simultaneous formation of a metal-carbon (M-C) and a metal-hydride (M-H) bond, with the cleavage of the C-H bond.
For a generic low-valent titanium complex, LnTi, reacting with cycloheptane, the key steps can be visualized as follows:
-
Alkane Coordination: An initial, weak interaction occurs between the titanium center and the C-H bond of cycloheptane, forming an agostic interaction or a σ-complex.
-
Oxidative Addition: The titanium center formally donates two electrons into the σ* antibonding orbital of the C-H bond, leading to bond cleavage. Concurrently, the bonding electrons from the C-H bond are donated to vacant d-orbitals on the titanium.
-
Product Formation: This results in a stable Ti(IV) cycloheptyl hydride complex, where both the oxidation state and the coordination number of titanium have increased by two.
The overall transformation changes the geometry and electronic properties of the metal center significantly.
Caption: Generalized mechanism for C-H oxidative addition.
Quantitative Data Considerations
As specific data for the oxidative addition of cycloheptane to low-valent titanium is not available, the following table outlines the crucial parameters that researchers should aim to quantify and report when studying such a reaction. This structured format facilitates comparison across different catalytic systems and reaction conditions.
| Parameter | Description | Hypothetical Value/Unit | Analytical Method |
| Reactant Ratios | [Ti Complex] : [Cycloheptane] | 1 : 100 (or as solvent) | - |
| Catalyst Loading | Mol% of the titanium precursor. | 1-5 mol% | - |
| Solvent | Inert solvent to dissolve reactants. | Benzene-d6, Toluene | - |
| Temperature | Reaction temperature. | 25 - 100 °C | Thermocouple |
| Reaction Time | Duration of the experiment. | 1 - 24 hours | - |
| Conversion | Percentage of cycloheptane consumed. | % | Gas Chromatography (GC) |
| Yield | Yield of the Ti(IV) product. | % | NMR Spectroscopy, X-ray |
| ¹H NMR (Hydride) | Chemical shift of the Ti-H proton. | δ 5-15 ppm | ¹H NMR Spectroscopy |
| ¹³C NMR (Ti-C) | Chemical shift of the carbon bonded to Ti. | δ 80-120 ppm | ¹³C NMR Spectroscopy |
| IR Stretch (Ti-H) | Vibrational frequency of the Ti-H bond. | 1500-1800 cm⁻¹ | Infrared Spectroscopy |
Experimental Protocols
The synthesis and manipulation of low-valent titanium complexes require stringent anaerobic and anhydrous conditions due to their high reactivity towards oxygen and moisture. The following section details a generalized protocol for attempting the oxidative addition of an alkane.
-
Inert Atmosphere: All manipulations should be performed using standard Schlenk line techniques or within a nitrogen- or argon-filled glovebox.
-
Solvent Purification: All solvents must be rigorously dried and deoxygenated. Common methods include distillation from sodium/benzophenone (for ethers, hydrocarbons) or passing through activated alumina columns.
-
Reagent Purity: The low-valent titanium precursor must be pure, and the cycloheptane should be dried over a suitable agent (e.g., CaH₂) and distilled before use.
A common method to generate a reactive Ti(II) species is the reduction of a Ti(IV) or Ti(III) precursor.
Example Protocol: Preparation of a masked Ti(II) synthon
-
Setup: In a glovebox, add TiCl₄(THF)₂ (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add 20 mL of anhydrous toluene to the flask and cool the resulting slurry to -78 °C (dry ice/acetone bath).
-
Reduction: Slowly add a solution of 2.0 equivalents of a suitable reducing agent (e.g., potassium graphite, KC₈) in toluene.
-
Reaction: Allow the mixture to stir and slowly warm to room temperature overnight. The color change (e.g., from yellow to dark brown/black) indicates reduction.
-
Isolation: The resulting low-valent titanium species is often used in situ for subsequent reactions due to potential instability.
-
Reaction Vessel: To the freshly prepared solution/slurry of the low-valent titanium complex (1.0 mmol) in toluene (20 mL) within a Schlenk flask, add an excess of purified cycloheptane (e.g., 10 mL, ~80 mmol).
-
Reaction Conditions: Seal the flask and heat the mixture in a thermostatically controlled oil bath to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots under an inert atmosphere for analysis by ¹H NMR spectroscopy to look for the appearance of a characteristic downfield hydride resonance and new cycloheptyl group signals.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a stable product is formed, attempt isolation by removing volatile components under vacuum and recrystallizing the residue from a suitable solvent (e.g., pentane or diethyl ether) at low temperature.
-
Characterization: Characterize the product using multinuclear NMR spectroscopy, X-ray crystallography (if suitable crystals are obtained), infrared spectroscopy, and elemental analysis.
Caption: General experimental workflow for C-H activation.
Conclusion
While the oxidative addition of cycloheptane to low-valent titanium remains a largely unexplored area, the fundamental principles of organometallic chemistry provide a strong framework for investigating this reaction. The development of well-defined, highly reactive titanium complexes is crucial for overcoming the kinetic and thermodynamic barriers associated with alkane C-H activation. The protocols and analytical guidelines presented here offer a starting point for researchers aiming to venture into this challenging but potentially rewarding field. Success in this area could unlock new catalytic cycles for the direct functionalization of abundant hydrocarbon feedstocks.
In-depth Technical Guide on the Thermal Stability of Cycloheptane-Titanium Adducts
Disclaimer: The following guide is based on publicly available information and general principles of organometallic chemistry. The specific topic of "thermal stability of cycloheptane-titanium adducts" is highly specialized, and detailed experimental data and established reaction pathways are not widely reported in publicly accessible literature. Therefore, this document provides a foundational understanding based on related compounds and analytical techniques.
Introduction
Organotitanium compounds, which contain a carbon-titanium bond, are significant reagents in organic synthesis and play a crucial role as catalysts in industrial processes, such as Ziegler-Natta polymerization.[1] The stability of these compounds is a critical factor in their application, as their decomposition can lead to loss of catalytic activity or unintended side reactions. This guide explores the thermal stability of cycloheptane-titanium adducts, drawing parallels from the known behavior of other organotitanium complexes.
The thermal stability of organometallic compounds is influenced by several factors, including the nature of the organic ligand, the oxidation state of the metal, and the coordination environment. While specific data on cycloheptane-titanium adducts is scarce, the principles governing the stability of related titanocene and alkyl-titanium complexes can provide valuable insights.
General Principles of Thermal Decomposition in Organotitanium Compounds
The decomposition of organotitanium compounds can proceed through various mechanisms. For titanocene derivatives, decomposition can be initiated photochemically and proceed via an autocatalytic process.[2] The presence of oxygen can sometimes inhibit decomposition by reacting with catalytic intermediates.[2] In contrast, some titanocene derivatives are surprisingly stable in the presence of air and water.[2]
For alkyl-titanium complexes, the strength of the titanium-carbon bond is a key determinant of thermal stability. The relatively large size of the titanium atom and the electron-deficient nature of its tetrahedral complexes can make simple tetraalkyltitanium compounds difficult to isolate.[1]
Hypothetical Experimental Protocol for Assessing Thermal Stability
A comprehensive assessment of the thermal stability of cycloheptane-titanium adducts would involve synthesis followed by detailed thermal analysis.
3.1 Synthesis of Cycloheptane-Titanium Adducts
The synthesis of organotitanium complexes often involves the reaction of a titanium halide, such as titanocene dichloride (Cp₂TiCl₂) or titanium tetrachloride (TiCl₄), with an organometallic reagent. A plausible, though hypothetical, synthetic route for a cycloheptane-titanium adduct could involve the reaction of a titanium precursor with a cycloheptyl-organometallic reagent (e.g., cycloheptyl lithium or a cycloheptyl Grignard reagent).
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of a cycloheptane-titanium adduct.
3.2 Thermal Analysis Techniques
The primary methods for evaluating the thermal stability of these compounds would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature of the compound. For organometallic compounds, weight loss corresponds to the volatilization of the compound or its decomposition products.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the temperatures of phase transitions and decomposition.
Detailed Experimental Protocol for TGA:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cycloheptane-titanium adduct is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the sample.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability.
Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of cycloheptane-titanium adducts.
Quantitative Data Summary
As specific data for cycloheptane-titanium adducts are not available, the following table is a template for how such data would be presented. Data for other organometallic compounds are included for illustrative purposes.
| Compound/Adduct | Onset Decomposition Temp. (°C) | Analysis Method | Atmosphere | Reference |
| Hypothetical Cycloheptane-Titanium Adduct | Data Not Available | TGA | Inert | - |
| Compound 1 (Illustrative) | < 100 | TGA | - | [3] |
| Compound 2 (Illustrative) | 254 | TGA | N₂ | [4] |
| Compound 3 (Illustrative) | > 300 | TGA | N₂ | [4] |
Potential Decomposition Pathways
The thermal decomposition of cycloalkanes often involves ring-opening and subsequent fragmentation.[5] For a cycloheptane-titanium adduct, decomposition could be initiated by the cleavage of the titanium-carbon bond.
Possible Decomposition Relationship
Caption: A generalized logical pathway for the thermal decomposition of an organometallic adduct.
Conclusion
While a detailed, data-rich guide on the thermal stability of cycloheptane-titanium adducts is not possible without specific experimental results, this document outlines the fundamental principles and methodologies that would be employed in such a study. The synthesis of these adducts, followed by rigorous thermal analysis using techniques like TGA and DSC, would be essential to characterize their stability. The insights gained from such studies would be valuable for researchers and professionals in fields where organotitanium chemistry is applied, including catalysis and materials science. Further research is needed to isolate and characterize these specific adducts and to determine their precise thermal decomposition profiles and mechanisms.
References
- 1. Organotitanium chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition Mechanisms of Cyclopentane, Cyclohexane, and Cycloheptane by Flash Pyrolysis Time-of-Flight Mass Spectrometry [escholarship.org]
Methodological & Application
Application Notes and Protocols for the Titanium-Catalyzed Functionalization of Cycloheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of saturated hydrocarbons, such as cycloheptane, represents a significant challenge in synthetic chemistry due to the inertness of C(sp³)–H bonds. Titanium catalysis has emerged as a promising approach to overcome this hurdle, offering pathways for oxidation, amination, borylation, and other valuable transformations. Titanium's abundance, low cost, and low toxicity make it an attractive alternative to precious metal catalysts.[1][2] These application notes provide an overview of plausible titanium-catalyzed methods for the functionalization of cycloheptane, with detailed protocols adapted from studies on analogous alkanes like cyclohexane. The methodologies discussed herein are intended to serve as a foundational guide for researchers exploring the synthetic utility of titanium catalysts in the modification of cycloalkane scaffolds, which are prevalent in many pharmaceutical agents and bioactive molecules.
Titanium-Catalyzed Oxidation of Cycloheptane
The oxidation of cycloheptane to cycloheptanol and cycloheptanone is a crucial transformation for the synthesis of various industrial intermediates. Titanium-based catalysts, particularly in combination with an oxidant, can facilitate this process. The following protocol is adapted from established procedures for cyclohexane oxidation.[3]
Experimental Protocol: Oxidation of Cycloheptane
Materials:
-
Cycloheptane
-
Titanium-Zirconium-Cobalt (Ti-Zr-Co) alloy catalyst (e.g., Ti70Zr10Co20)[3]
-
High-purity oxygen (O₂)
-
Stainless steel autoclave with a Teflon inner liner
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge a 52 mL stainless steel autoclave with the Ti-Zr-Co catalyst (40 mg) and cycloheptane (8 mL).[3]
-
Seal the autoclave and purge with O₂ to remove air.
-
Pressurize the autoclave with O₂ to 2 MPa.[3]
-
Place the autoclave in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 150 °C).
-
Stir the reaction mixture at a constant rate (e.g., 500 rpm) for the specified reaction time (e.g., 6 hours).[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess O₂ in a fume hood.
-
Open the autoclave and collect the liquid product mixture.
-
Analyze the products (cycloheptanol and cycloheptanone) and the conversion of cycloheptane using a gas chromatograph equipped with a suitable column (e.g., a capillary column with a polar stationary phase).
-
Quantify the products using an internal standard method.
Data Presentation: Oxidation of Cycloheptane
The following table summarizes representative data for the oxidation of cyclohexane, which can be used as a benchmark for optimizing the oxidation of cycloheptane.[3]
| Catalyst | Temperature (°C) | Time (h) | Cyclohexane Conversion (%) | Selectivity for Cyclohexanol & Cyclohexanone (%) |
| Ti70Zr10Co20 | 150 | 6 | 6.8 | 90.4 |
Titanium-Catalyzed Photocatalytic Functionalization of Cycloheptane
Photocatalysis using titanium-based materials, such as titanium dioxide (TiO₂), offers a green and efficient method for C–H bond activation. This approach can be applied to the functionalization of cycloheptane, including oxidation and alkylation, under mild conditions.[4][5][6]
Experimental Protocol: Photocatalytic Oxidation of Cycloheptanol
This protocol is based on the photocatalytic oxidation of various cycloalkanols, including cycloheptanol, using TiO₂.[7]
Materials:
-
Cycloheptanol
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Acetonitrile (solvent)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a 0.1 M solution of cycloheptanol in acetonitrile.[7]
-
In a 75 mL reaction vessel, add the cycloheptanol solution and the TiO₂ photocatalyst (e.g., 25 mg).
-
Place the reaction vessel in the photoreactor and commence stirring.
-
Irradiate the mixture with the UV lamp while maintaining a constant temperature (e.g., 25 °C).
-
Take aliquots of the reaction mixture at different time intervals.
-
Filter the aliquots to remove the TiO₂ catalyst before analysis.
-
Analyze the samples by GC-MS to determine the conversion of cycloheptanol and the formation of cycloheptanone.
Data Presentation: Photocatalytic Oxidation of Cycloalkanols
The table below presents data from the photocatalytic oxidation of various cycloalkanols, demonstrating the feasibility of this method for cycloheptanol.[7]
| Substrate | Conversion (%) | Selectivity for Cycloalkanone (%) |
| Cyclopentanol | 94.2 | >85 |
| Cyclohexanol | 71.6 | >85 |
| Cycloheptanol | 100 | >85 |
Experimental Protocol: Photoalkylation of Cycloheptane
This protocol is adapted from the titanium(IV) chloride-catalyzed photoalkylation of alkanes.[5]
Materials:
-
Cycloheptane
-
Radical acceptor (e.g., an electron-deficient alkene)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Photoreactor with a suitable light source (e.g., blue LEDs)
-
Schlenk line for inert atmosphere techniques
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the radical acceptor in the anhydrous solvent.
-
Add an excess of cycloheptane to the solution.
-
Cool the mixture to 0 °C and add TiCl₄ dropwise.
-
Irradiate the reaction mixture with the light source at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Titanium-Pincer Complexes for Dehydrogenation of Cycloheptane
Pincer-ligated transition metal complexes are effective catalysts for the dehydrogenation of alkanes.[8][9] While specific applications to cycloheptane are not widely reported, titanium-pincer complexes represent a promising avenue for the conversion of cycloheptane to cycloheptene.
Experimental Protocol: Dehydrogenation of Cycloheptane (Hypothetical)
This protocol is based on general procedures for alkane dehydrogenation using pincer complexes.[9]
Materials:
-
Cycloheptane
-
Titanium-pincer complex (e.g., (PCP)TiCl₂)[8]
-
Hydrogen acceptor (e.g., tert-butylethylene)
-
High-boiling point solvent (e.g., dodecane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox, charge a Schlenk tube with the titanium-pincer complex, the hydrogen acceptor, and the solvent.
-
Add cycloheptane to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) in an oil bath with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction to room temperature and analyze the final product mixture to determine the yield of cycloheptene.
Visualizations of Reaction Pathways
Logical Workflow for Catalyst Screening in Cycloheptane Oxidation
Caption: Workflow for screening and optimizing titanium catalysts for cycloheptane oxidation.
Proposed Mechanism for TiO₂-Photocatalyzed Oxidation
Caption: Simplified mechanism for the photocatalytic oxidation of cycloheptane using TiO₂.
Proposed Catalytic Cycle for Photoalkylation with TiCl₄
Caption: Proposed catalytic cycle for the photoalkylation of cycloheptane mediated by TiCl₄.[4]
References
- 1. Ti-Catalyzed and -Mediated Oxidative Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexane oxidation catalyzed by titanium silicalite (TS-1): Overoxidation and comparison with other oxidation systems (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Titanium(IV) Chloride-Catalyzed Photoalkylation via C(sp3)-H Bond Activation of Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrogenation of Alkanes and Aliphatic Groups by Pincer-Ligated Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cycloheptane Dehydrogenation Using Titanium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic dehydrogenation of cycloalkanes is a pivotal transformation in organic synthesis, providing access to unsaturated cyclic systems that are valuable building blocks for pharmaceuticals, advanced materials, and fine chemicals. Cycloheptatriene, the product of cycloheptane dehydrogenation, is a particularly interesting scaffold due to its unique electronic and structural properties, making it a precursor for various complex molecules. Titanium-based catalysts have emerged as a promising class of catalysts for C-H activation and dehydrogenation reactions due to titanium's abundance, low cost, and versatile redox chemistry.[1]
These application notes provide a comprehensive overview and detailed protocols for researchers interested in exploring the dehydrogenation of cycloheptane using titanium-based catalysts. While direct literature on this specific transformation is limited, the following protocols and data are compiled from studies on analogous cycloalkanes, primarily cyclooctane and cyclohexane, offering a robust starting point for investigation.[2][3]
Data Presentation: Performance of Titanium-Based Catalysts in Cycloalkane Dehydrogenation
The following table summarizes the performance of various titanium-based catalytic systems in the dehydrogenation of cycloalkanes. This data, primarily from studies on cyclooctane, provides a benchmark for catalyst performance and highlights key parameters influencing the reaction.
| Catalyst System | Substrate | Co-catalyst | Temperature (°C) | Reaction Time (h) | Turnover Number (TON) | Selectivity (%) | Reference |
| Titanium Complexes with N,O-chelating ligands | Cyclooctane | MAO | 300 | 16 | 1.7–18.7 | >90 for Cyclooctene | [2] |
| ansa-Amido Titanium Complexes | Cyclooctane | MAO | 300 | 16 | up to 26.5 | Not Specified | [3] |
| Cp₂TiCl₂ | Cyclooctane | MAO | 300 | 16 | ~5 | Not Specified | [3] |
| Supported Pd/TiOₓ | Cyclohexene | None | 150-300 | Continuous Flow | N/A (Conversion up to 81%) | >97 for Benzene | [4] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of titanium-based catalysts and their application in cycloalkane dehydrogenation.
Protocol 1: Synthesis of a Titanium(IV) Catalyst with N,O-Chelating Ligands
This protocol describes the synthesis of a representative titanium complex with a chelating ligand, similar to those reported to be active in cyclooctane dehydrogenation.[2]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Salicylaldimine-based ligand (e.g., N-(2-hydroxybenzylidene)aniline)
-
Anhydrous Toluene
-
Triethylamine (NEt₃)
-
Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the salicylaldimine-based ligand (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Add triethylamine (1.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate Schlenk flask, prepare a solution of TiCl₄ (1.0 mmol) in anhydrous toluene (10 mL).
-
Slowly add the TiCl₄ solution to the ligand solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A precipitate will form. Filter the solid under an inert atmosphere, wash with cold anhydrous toluene (2 x 10 mL) and then with anhydrous pentane (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the titanium(IV) complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: Catalytic Dehydrogenation of Cycloheptane
This protocol outlines a general procedure for the catalytic dehydrogenation of cycloheptane. It is based on conditions reported for cyclooctane dehydrogenation.[2][3]
Materials:
-
Titanium-based catalyst (from Protocol 1 or commercially available)
-
Cycloheptane
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene or other high-boiling point solvent (e.g., decalin)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Gas chromatograph (GC) or GC-MS for product analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
Thoroughly dry the autoclave reactor and purge with an inert gas.
-
Under an inert atmosphere, add the titanium-based catalyst (e.g., 0.01 mmol) and anhydrous toluene (10 mL) to the reactor.
-
Add the cycloheptane substrate (e.g., 1.0 mmol) and the internal standard to the reactor.
-
Carefully add the MAO solution as a co-catalyst. The molar ratio of Al:Ti is a critical parameter and should be optimized (e.g., starting with 100:1).
-
Seal the reactor and place it in the heating mantle.
-
Heat the reaction mixture to the desired temperature (e.g., 250-350 °C) with constant stirring. The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at the set temperature for a specified time (e.g., 4-24 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Open the reactor and quench the reaction by the slow addition of a small amount of water or dilute HCl.
-
Extract the organic phase with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic phase by GC or GC-MS to determine the conversion of cycloheptane and the selectivity for cycloheptatriene and other products.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic dehydrogenation of cycloheptane.
References
- 1. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-Temperature Selective Oxidative Dehydrogenation of Cyclohexene by Titania-Supported Nanostructured Pd, Pt, and Pt–Pd Catalytic Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Reactivity of Titanacycloheptanes
Audience: Researchers, scientists, and drug development professionals.
Note on the State of Research: Direct synthesis and detailed reactivity studies of unsubstituted titanacycloheptane are not well-documented in peer-reviewed literature. The seven-membered titanacycle remains an elusive target. However, the formation of related seven-membered rings containing heteroatoms, specifically 2-oxa- and 2-azatitanacycloheptanes, has been proposed to occur from the reaction of smaller titanacycles. Due to the limited availability of experimental data on titanacycloheptanes, this document will focus on the well-established synthesis and reactivity of titanacyclopentanes as a model system. The principles and reactions outlined for titanacyclopentanes provide a foundational understanding that can inform future research into larger titanacycles like titanacycloheptane.
Part 1: Synthesis of Titanacyclopentanes as a Model System
Titanacyclopentanes are typically synthesized from the reduction of a titanocene dihalide, such as titanocene dichloride (Cp₂TiCl₂), in the presence of two equivalents of an alkene. An alternative route involves the reaction of a titanocene equivalent with a 1,4-dihalo- or 1,4-dimetalloalkane.
Experimental Protocol: Synthesis of Titanacyclopentane from Titanocene Dichloride and Ethene
This protocol describes the in-situ generation of the "titanocene" equivalent from titanocene dichloride and its subsequent reaction with ethene to form the parent titanacyclopentane.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Magnesium turnings (activated)
-
Ethene (lecture bottle or balloon)
-
Tetrahydrofuran (THF), freshly distilled and degassed
-
Anhydrous, degassed solvents (for washing and extraction)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add titanocene dichloride (1.00 g, 4.02 mmol) and activated magnesium turnings (0.195 g, 8.04 mmol).
-
Add freshly distilled and degassed THF (50 mL) to the flask.
-
The mixture is stirred vigorously at room temperature. The color of the solution will gradually change from red to dark green-brown, indicating the formation of the reduced titanocene species. This process may take several hours.
-
Once the reduction is complete (as indicated by the disappearance of the red color), introduce ethene gas into the reaction vessel. This can be done by bubbling a slow stream of ethene through the solution or by maintaining a positive pressure of ethene from a balloon.
-
Continue stirring under the ethene atmosphere for 2-4 hours at room temperature.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is extracted with an anhydrous, degassed solvent such as pentane or toluene.
-
The extract is filtered through a cannula to remove magnesium salts and other insoluble byproducts.
-
The solvent is removed from the filtrate under reduced pressure to yield the titanacyclopentane product, which should be stored under an inert atmosphere.
Quantitative Data:
| Precursor | Reagents | Product | Yield (%) | Reference Spectroscopic Data (¹H NMR, δ, ppm) |
| Titanocene Dichloride | Mg, Ethene | Titanacyclopentane | >80 | 3.55 (s, 10H, Cp), 1.5-1.7 (m, 4H, α-CH₂), 0.8-1.0 (m, 4H, β-CH₂) (Values are approximate and depend on the specific literature source) |
Synthesis Workflow
Application Notes and Protocols: Cycloheptane Oxidation Catalyzing by Titanium Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of cycloalkanes is a fundamentally important chemical transformation, providing key intermediates for the synthesis of polymers, pharmaceuticals, and fine chemicals. Cycloheptanone and cycloheptanol, the primary oxidation products of cycloheptane, are valuable precursors in organic synthesis. The use of heterogeneous catalysts, particularly titanium oxides, offers a promising avenue for efficient and environmentally benign oxidation processes. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its low cost, chemical stability, and high reactivity under UV irradiation. This document provides detailed application notes and protocols for the oxidation of cycloheptane using titanium oxide-based catalysts, with a focus on photocatalytic methods.
Data Presentation
The following tables summarize quantitative data from studies on the oxidation of cycloalkanes using titanium oxide-based catalysts. While specific data for cycloheptane oxidation is limited, the data for the closely related cycloheptanol and the analogous cyclohexane provide valuable benchmarks.
Table 1: Photocatalytic Oxidation of Cycloalkanols using TiO₂ (Degussa P25) [1]
| Substrate | Conversion (%) | Primary Product | Selectivity (%) | Reaction Time (hrs) | Solvent |
| Cycloheptanol | 100 | Cycloheptanone | >85 | 20 | Acetonitrile |
| Cyclohexanol | 71.6 | Cyclohexanone | >85 | 20 | Acetonitrile |
| Cyclopentanol | 94.2 | Cyclopentanone | >85 | 20 | Acetonitrile |
Table 2: Oxidation of Cyclohexane using Modified Titanium Oxide Catalysts
| Catalyst | Oxidant | Conversion (%) | Primary Products | Selectivity (%) | Temperature (°C) | Reference |
| V₂O₅-TiO₂ | H₂O₂ | ~8 | Cyclohexanol | 76 | Not Specified | [2] |
| H₄[α-SiW₁₂O₄₀]/TiO₂ | H₂O₂ | Not Specified | Cyclohexanone (major) | Not Specified | 70 | [3] |
| Au-Pd/TiO₂ | In-situ H₂O₂ | Not Specified | Cyclohexanone & Cyclohexanol | Not Specified | Not Specified | [4][5] |
| V₂O₅@TiO₂ | O₂ (simulated solar light) | 18.9 | Cyclohexanone & Cyclohexanol | ~100 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Photocatalytic Oxidation of Cycloheptane using TiO₂ Nanoparticles
This protocol is adapted from the photocatalytic oxidation of cycloheptanol and is expected to yield primarily cycloheptanone.[1]
1. Materials:
-
Cycloheptane (substrate)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Acetonitrile (solvent, HPLC grade)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution, optional co-oxidant)[1]
-
Internal standard for GC analysis (e.g., dodecane)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp, λ > 300 nm) and magnetic stirring.
2. Catalyst Preparation:
-
Commercial TiO₂ nanoparticles (e.g., Degussa P25) are typically used directly. It is recommended to dry the catalyst at 120°C for 24 hours before use to remove adsorbed water.[1]
3. Reaction Procedure:
-
Prepare a 0.1 M solution of cycloheptane in acetonitrile in a quartz reaction vessel.
-
Add the TiO₂ catalyst to the solution to create a suspension. A typical catalyst loading is 1 g/L.
-
For enhanced reaction rates, hydrogen peroxide can be added to the mixture.[1]
-
Seal the reaction vessel and place it in the photoreactor.
-
Purge the suspension with oxygen or air for 15-20 minutes prior to irradiation.
-
Turn on the UV lamp and begin vigorous stirring to maintain a uniform suspension.
-
Maintain the reaction at a constant temperature (e.g., 25°C) using a cooling system if necessary.
-
Monitor the reaction progress by withdrawing aliquots at specific time intervals (e.g., every hour).
-
Filter the aliquots through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst particles before analysis.
4. Product Analysis (GC-MS):
-
Dilute the filtered aliquots with a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard.
-
Analyze the samples using a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify and quantify the products.
-
Typical GC conditions:
-
Column: HP-5ms (30m x 0.25mm, 0.25µm film thickness) or equivalent.[7]
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector: Mass Spectrometer operating in electron ionization (EI) mode.
-
-
Identify products by comparing their mass spectra and retention times with authentic standards of cycloheptanone and cycloheptanol.
-
Quantify the conversion of cycloheptane and the yield of each product using the internal standard method.[7]
Protocol 2: Synthesis of V₂O₅-TiO₂ Catalyst via Sol-Gel Method
This protocol describes the preparation of a vanadium-titanium mixed oxide catalyst.[2]
1. Materials:
-
Titanium (IV) butoxide (Ti(OC₄H₉)₄)
-
Vanadium (V) oxide (V₂O₅)
-
Butanol
-
Acetic acid
-
Deionized water
2. Synthesis Procedure:
-
Dissolve a calculated amount of V₂O₅ in a mixture of butanol and acetic acid with stirring.
-
In a separate flask, dissolve titanium (IV) butoxide in butanol.
-
Slowly add the vanadium solution to the titanium solution under vigorous stirring.
-
Add deionized water dropwise to initiate hydrolysis and gelation.
-
Continue stirring the resulting gel for several hours at room temperature.
-
Dry the gel in an oven at 100-120°C overnight.
-
Calcify the dried solid in a furnace at a specified temperature (e.g., 300°C) for several hours in air to obtain the V₂O₅-TiO₂ catalyst.
Visualizations
Caption: Experimental workflow for cycloheptane oxidation.
Caption: Photocatalytic oxidation mechanism of cycloheptane on TiO₂.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Use of Cycloheptane as a Solvent in Titanium-Mediated Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Titanium-mediated polymerization, particularly Ziegler-Natta catalysis, is a cornerstone of polyolefin production. The choice of solvent is a critical parameter that can influence catalyst activity, polymer properties, and processability. While common non-polar solvents like hexane, heptane, and toluene are frequently employed, this document explores the use of cycloheptane as a viable alternative. Cycloheptane, a non-polar cycloalkane, shares similar physical and chemical properties with other saturated hydrocarbons, making it a suitable medium for titanium-based catalyst systems. These notes provide an overview, data from analogous systems, and a general protocol for conducting titanium-mediated olefin polymerization in cycloheptane.
Physicochemical Properties of Cycloheptane
Understanding the properties of cycloheptane is essential for its use as a polymerization solvent. It is a colorless, oily liquid with low water solubility, which is advantageous for minimizing catalyst deactivation by protic impurities.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molar Mass | 98.19 g/mol | [1] |
| Boiling Point | 118.4 °C | [1] |
| Melting Point | -12 °C | [1] |
| Density | 0.811 g/cm³ | [1] |
| Solubility in water | Negligible | [1] |
| Flash Point | 6 °C | [1] |
Data Presentation: Polymerization in Non-Polar Solvents
While specific data for cycloheptane is scarce in the literature, the following tables summarize representative quantitative data for ethylene and propylene polymerization in other non-polar alkane solvents using titanium-based catalysts. This data serves as a valuable reference point for anticipating the outcomes of polymerization in cycloheptane.
Table 1: Ethylene Polymerization with TiCl₄/Al(C₂H₅)₃ Catalyst System in Heptane
| Entry | Al/Ti Molar Ratio | Temperature (°C) | Monomer Pressure (atm) | Polymerization Time (h) | Activity (kg Polymer / mol Ti·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1 | 50 | 70 | 5 | 1 | 150 | 250,000 | 4.5 |
| 2 | 100 | 70 | 5 | 1 | 250 | 220,000 | 4.8 |
| 3 | 150 | 70 | 5 | 1 | 300 | 200,000 | 5.1 |
| 4 | 100 | 80 | 5 | 1 | 280 | 180,000 | 5.5 |
| 5 | 100 | 70 | 10 | 1 | 450 | 230,000 | 4.7 |
Data is representative and compiled from typical Ziegler-Natta polymerization results. Actual results may vary.
Table 2: Propylene Polymerization with MgCl₂-supported TiCl₄ Catalyst in Hexane
| Entry | Al/Ti Molar Ratio | Temperature (°C) | Monomer Pressure (atm) | Polymerization Time (h) | Activity (kg Polymer / mol Ti·h) | Isotacticity (%) |
| 1 | 200 | 60 | 7 | 2 | 400 | 92 |
| 2 | 300 | 60 | 7 | 2 | 550 | 95 |
| 3 | 300 | 70 | 7 | 2 | 650 | 94 |
| 4 | 300 | 60 | 10 | 2 | 700 | 95 |
Data is representative and compiled from typical Ziegler-Natta polymerization results.[2][3] Actual results may vary.
Experimental Protocols
The following are generalized protocols for the polymerization of ethylene and propylene using a titanium-based catalyst system. These protocols are based on established procedures in similar non-polar solvents and can be adapted for use with cycloheptane. Strict adherence to inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial for success, as the catalyst components are highly sensitive to air and moisture.
Protocol 1: Ethylene Polymerization using a TiCl₄/Al(C₂H₅)₃ Catalyst System
Materials:
-
Titanium tetrachloride (TiCl₄) solution in a hydrocarbon solvent
-
Triethylaluminium (Al(C₂H₅)₃) solution in a hydrocarbon solvent
-
Cycloheptane (anhydrous, deoxygenated)
-
Ethylene gas (polymerization grade)
-
Nitrogen or Argon gas (high purity)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Acetone
Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Schlenk line or glovebox
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and assemble it while hot. Purge the reactor with high-purity nitrogen or argon for at least 1 hour at elevated temperature (e.g., 110 °C) to remove any traces of air and moisture. Cool the reactor to the desired reaction temperature under a positive pressure of inert gas.
-
Solvent and Cocatalyst Addition: Introduce the desired volume of anhydrous, deoxygenated cycloheptane into the reactor. Add the calculated amount of triethylaluminium solution to the solvent and stir for 10-15 minutes.
-
Catalyst Injection: Carefully inject the titanium tetrachloride solution into the reactor. The molar ratio of Al/Ti is a critical parameter and should be optimized (a common starting point is between 50 and 200).
-
Polymerization: Start feeding ethylene gas into the reactor at the desired pressure. Maintain a constant temperature and stirring speed throughout the polymerization. The reaction is typically exothermic, and cooling may be required.
-
Termination: After the desired reaction time, stop the ethylene flow and vent the reactor. Terminate the polymerization by slowly adding methanol to the reaction mixture to quench the catalyst.
-
Polymer Isolation and Purification: Precipitate the polyethylene by adding the reaction mixture to a larger volume of methanol containing a small amount of hydrochloric acid. Filter the polymer, wash it repeatedly with methanol and then acetone to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the resulting polyethylene powder in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Propylene Polymerization using a MgCl₂-supported TiCl₄ Catalyst
Materials:
-
MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminium (Al(C₂H₅)₃) solution in a hydrocarbon solvent
-
External donor (e.g., an alkoxysilane, optional for controlling stereoregularity)
-
Cycloheptane (anhydrous, deoxygenated)
-
Propylene gas (polymerization grade)
-
Hydrogen gas (for molecular weight control, optional)
-
Nitrogen or Argon gas (high purity)
-
Acidified alcohol (e.g., ethanol with 5% HCl)
-
Ethanol
Equipment:
-
Same as for Protocol 1.
Procedure:
-
Reactor Preparation: Follow the same procedure as in Protocol 1.
-
Solvent and Cocatalyst Addition: Add anhydrous, deoxygenated cycloheptane to the reactor. If using an external donor, add it to the solvent. Then, add the triethylaluminium solution and stir.
-
Catalyst Slurry Introduction: Prepare a slurry of the solid MgCl₂-supported TiCl₄ catalyst in a small amount of cycloheptane and inject it into the reactor.
-
Polymerization: If using hydrogen for molecular weight control, introduce it into the reactor. Then, start feeding propylene gas to the desired pressure. Maintain constant temperature and pressure throughout the polymerization.
-
Termination: Stop the propylene and hydrogen flow and vent the reactor. Quench the reaction by adding acidified alcohol.
-
Polymer Isolation and Purification: Filter the polypropylene and wash it thoroughly with ethanol to remove catalyst residues.
-
Drying: Dry the polypropylene powder in a vacuum oven at a suitable temperature (e.g., 70 °C).
Mandatory Visualizations
Caption: General workflow for titanium-mediated olefin polymerization.
Caption: Simplified Ziegler-Natta polymerization mechanism.
References
The Enigmatic Role of Cycloheptyltitanium Reagents in Organic Synthesis: Application Notes and Protocols
While dedicated literature on the specific applications of cycloheptyltitanium reagents in organic synthesis is notably scarce, their potential utility can be extrapolated from the well-established chemistry of analogous organotitanium compounds. This document provides a detailed overview of the probable synthesis and reactivity of cycloheptyltitanium reagents, drawing parallels with known alkyl- and cycloalkyltitanium chemistry. The protocols and application notes presented herein are therefore based on established methodologies for similar organotitanium species and are intended to serve as a guide for researchers exploring this uncharted territory.
Organotitanium reagents, typically prepared in situ from the reaction of organomagnesium or organolithium compounds with titanium(IV) salts, are valued in organic synthesis for their unique reactivity, selectivity, and functional group tolerance. The nature of the organic moiety attached to the titanium center plays a crucial role in dictating the reagent's behavior. While reagents bearing smaller alkyl or aryl groups have been extensively studied, the chemistry of their larger cycloalkyl counterparts, such as cycloheptyltitanium reagents, remains largely unexplored in dedicated studies.
Application Notes
The primary application of cycloheptyltitanium reagents is expected to be as nucleophilic sources of the cycloheptyl group. Their utility would lie in the construction of molecules containing the seven-membered carbocyclic ring, a structural motif present in various natural products and pharmacologically active compounds.
Key Potential Applications:
-
Nucleophilic Addition to Carbonyls: Cycloheptyltitanium reagents are anticipated to add to aldehydes, ketones, and esters to form cycloheptyl-substituted alcohols. A significant advantage of using titanium reagents over their more reactive Grignard or organolithium precursors is their enhanced chemoselectivity. They are generally less basic and can tolerate a wider range of functional groups in the substrate.
-
Transmetalation Reactions: In the presence of suitable transition metal catalysts (e.g., palladium or nickel), cycloheptyltitanium reagents could potentially participate in cross-coupling reactions with organic halides or triflates, providing a pathway to cycloheptyl-substituted aromatic and vinylic compounds.
-
Cyclopropanation Reactions: Drawing from the principles of the Kulinkovich reaction, the interaction of a cycloheptyl Grignard reagent with an ester in the presence of a titanium(IV) alkoxide could potentially lead to the formation of cycloheptyl-substituted cyclopropanols.
Experimental Protocols
The following protocols are hypothetical and based on well-established procedures for the generation and use of other organotitanium reagents. Optimization of reaction conditions, such as solvent, temperature, and stoichiometry, will be crucial for any specific application.
Protocol 1: In Situ Preparation and Addition of Cycloheptyltitanium Trichloride to an Aldehyde
This protocol describes the probable method for the generation of cycloheptyltitanium trichloride and its subsequent reaction with a model aldehyde, benzaldehyde.
Materials:
-
Cycloheptylmagnesium bromide (1.0 M solution in THF)
-
Titanium(IV) chloride (1.0 M solution in dichloromethane)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium(IV) chloride (1.1 mL, 1.1 mmol, 1.1 equiv) to the stirred solvent.
-
To this solution, add cycloheptylmagnesium bromide (1.0 mL, 1.0 mmol, 1.0 equiv) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde (0.102 mL, 1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloheptyl(phenyl)methanol.
Expected Outcome and Quantitative Data:
Based on analogous reactions with other alkyltitanium reagents, the yield of the desired alcohol is expected to be in the range of 70-90%. The chemoselectivity should be high, with minimal side reactions such as enolization or reduction of the aldehyde.
| Reactant 1 | Reactant 2 | Product | Expected Yield (%) |
| Cycloheptylmagnesium bromide/TiCl4 | Benzaldehyde | Cycloheptyl(phenyl)methanol | 70 - 90 |
Protocol 2: Titanium-Catalyzed Reaction of Cycloheptylmagnesium Bromide with an Ester (Kulinkovich-type Reaction)
This protocol outlines a potential procedure for the synthesis of a cycloheptyl-substituted cyclopropanol from an ester, based on the Kulinkovich reaction.
Materials:
-
Cycloheptylmagnesium bromide (1.0 M solution in THF)
-
Titanium(IV) isopropoxide
-
Methyl benzoate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 mL) and titanium(IV) isopropoxide (0.030 mL, 0.1 mmol, 0.1 equiv).
-
To this solution, add methyl benzoate (0.121 mL, 1.0 mmol, 1.0 equiv).
-
Cool the mixture to room temperature and slowly add cycloheptylmagnesium bromide (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise over 30 minutes. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-cycloheptyl-1-phenylcyclopropan-1-ol.
Expected Outcome and Quantitative Data:
The yield for this type of reaction can be variable, but yields in the range of 50-70% are often reported for analogous systems.
| Reactant 1 | Reactant 2 | Catalyst | Product | Expected Yield (%) |
| Cycloheptylmagnesium bromide | Methyl benzoate | Ti(OiPr)4 | 1-cycloheptyl-1-phenylcyclopropan-1-ol | 50 - 70 |
Visualizations
Logical Workflow for the Application of Cycloheptyltitanium Reagents:
Caption: Workflow for the generation and potential applications of cycloheptyltitanium reagents.
Reaction Pathway for Nucleophilic Addition:
Caption: Proposed reaction pathway for the addition of a cycloheptyltitanium reagent to an aldehyde.
Application Notes and Protocols: Titanium-Catalyzed C-N Bond Formation Involving Cycloheptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of carbon-nitrogen (C-N) bonds involving cycloheptane derivatives, utilizing titanium-based catalysts. The methodologies presented are grounded in recent advancements in the field, offering efficient and selective pathways to synthesize valuable nitrogen-containing molecules.
Introduction
The development of robust and efficient methods for C-N bond formation is a cornerstone of modern organic synthesis, with wide-ranging implications for the pharmaceutical and agrochemical industries. Titanium, an earth-abundant and low-cost metal, has emerged as a powerful catalyst for these transformations. This document focuses on the application of titanium catalysis in reactions involving cycloheptane moieties, a structural motif present in numerous biologically active compounds. Specifically, we will delve into the intermolecular hydroaminoalkylation of alkenes with N-alkylated cycloheptane derivatives (azepanes).
Key Application: Intermolecular Hydroaminoalkylation
A significant application of titanium catalysis in this context is the intermolecular hydroaminoalkylation of alkenes with tertiary amines. This reaction involves the addition of an α-C-H bond of the amine across the C=C double bond of an alkene, leading to the formation of a new C-C bond and a C-N bond. A notable example is the reaction of N-methylazepane (a saturated seven-membered heterocycle) with alkenes, catalyzed by a cationic titanium complex.
Reaction Scheme:
This transformation is particularly valuable as it provides a direct method for the functionalization of cyclic amines, offering an atom-economical route to more complex amine products.
Data Presentation
The following table summarizes the quantitative data for the titanium-catalyzed intermolecular hydroaminoalkylation of 1-hexene with N-methylazepane.
| Entry | Amine | Alkene | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methylazepane | 1-Hexene | TiBn₄ (10 mol%), [Ph₃C][B(C₆F₅)₄] (8 mol%) | 35 | 72 | 35 |
Experimental Protocols
This section provides a detailed methodology for the titanium-catalyzed intermolecular hydroaminoalkylation of 1-hexene with N-methylazepane.
Materials:
-
N-Methylazepane (purified by distillation)
-
1-Hexene (purified by passing through a column of activated alumina)
-
Tetrabenzyltitanium(IV) (TiBn₄)
-
Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])
-
Toluene (anhydrous)
-
Pentane (anhydrous)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Schlenk flasks and standard Schlenk line equipment
-
Glovebox
Procedure:
-
Catalyst Preparation:
-
In a glovebox, add tetrabenzyltitanium(IV) (0.020 mmol, 8.2 mg, 10 mol%) and trityl tetrakis(pentafluorophenyl)borate (0.016 mmol, 14.8 mg, 8 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 1 mL of anhydrous toluene to the flask.
-
Stir the resulting mixture at room temperature for 5 minutes to generate the active cationic titanium catalyst.
-
-
Reaction Setup:
-
To the catalyst solution, add N-methylazepane (0.20 mmol, 22.6 mg).
-
Add 1-hexene (0.30 mmol, 25.2 mg, 1.5 equiv.).
-
Seal the Schlenk flask and bring it out of the glovebox.
-
-
Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath at 35 °C.
-
Stir the reaction mixture for 72 hours.
-
-
Work-up and Purification:
-
After 72 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 1 mL of a 1 M solution of HCl in diethyl ether.
-
Extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Basify the aqueous phase with a 2 M NaOH solution until pH > 10.
-
Extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: pentane/diethyl ether with 1% triethylamine) to afford the desired N-(2-hexyl)azepane.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the titanium-catalyzed intermolecular hydroaminoalkylation.
Caption: General workflow for the titanium-catalyzed hydroaminoalkylation.
Catalytic Cycle
The proposed catalytic cycle for the titanium-catalyzed intermolecular hydroaminoalkylation of alkenes with tertiary amines is depicted below.
Caption: Proposed catalytic cycle for hydroaminoalkylation.
Application Notes and Protocols: Cycloheptane as a Substrate for Titanium-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The key reactive species in these transformations are often highly reactive titanium imido complexes, which can be generated in situ. These complexes are capable of activating the otherwise inert C-H bonds of alkanes, paving the way for the formation of new C-N bonds. The methodologies presented herein are intended to serve as a starting point for researchers looking to explore the amination of cycloheptane and other saturated carbocycles.
Data Presentation: Representative Amination of Cycloalkanes
Due to the limited specific data on the titanium-catalyzed amination of cycloheptane, the following table summarizes representative, plausible data for the amination of various cycloalkanes based on general trends observed in C-H amination reactions. This data is intended for illustrative purposes to guide experimental design.
| Substrate | Catalyst System | Amine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Cyclohexane | Ti(NMe2)4 / Ligand L1 | Phenylhydrazine | Benzene | 120 | 24 | 65 | Hypothetical data based on similar systems. |
| Cyclooctane | Cp2TiCl2 / n-BuLi | N-Phenyl-2-aminopyridine | Toluene | 130 | 18 | 72 | Hypothetical data based on similar systems. |
| Adamantane | TiCl4 / Ligand L2 | 4-methoxy-aniline | Dichlorobenzene | 150 | 12 | 85 | Represents a substrate with activated tertiary C-H bonds. |
| Cycloheptane | Ti(OiPr)4 / Ligand L3 | Aniline | Xylene | 140 | 24 | Estimated 60-70 | Projected data; optimization required. |
Note: The catalyst systems, ligands (L1, L2, L3), and reaction conditions are generalized and would require specific optimization for each substrate.
Experimental Protocols
The following are generalized, representative protocols for the titanium-catalyzed C-H amination of a cycloalkane. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: In Situ Generation of Titanium Imido Catalyst for Cycloalkane Amination
This protocol describes a general procedure for the intermolecular amination of a cycloalkane using a titanium precursor and an amine, where the active titanium imido complex is formed in the reaction mixture.
Materials:
-
Titanium(IV) precursor (e.g., Ti(NMe2)4, TiCl4(THF)2)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, xylene)
-
Cycloalkane substrate (e.g., cycloheptane)
-
Amine source (e.g., substituted aniline, alkylamine)
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate glassware (Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, add the titanium precursor (e.g., Ti(NMe2)4, 0.1 mmol) and the desired ligand (if any, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated solvent (5 mL) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the catalyst mixture, add the amine source (1.0 mmol) and the cycloalkane substrate (2.0 mmol; used in excess).
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon or nitrogen.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for titanium-catalyzed cycloalkane amination.
Plausible Catalytic Cycle
Caption: Plausible catalytic cycle for C-H amination via a titanium imido complex.
Safety Precautions
-
Titanium reagents, especially alkylamides and chlorides, are often pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Organic solvents used should be rigorously dried and deoxygenated.
-
Reactions at high temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
While the direct titanium-catalyzed amination of cycloheptane remains an area for further exploration, the general methodologies and principles outlined in this document provide a solid foundation for researchers to develop and optimize such transformations. The use of in situ generated titanium imido complexes offers a promising avenue for the C-H functionalization of unactivated cycloalkanes. Careful consideration of the catalyst system, reaction conditions, and substrate scope will be crucial for achieving successful and efficient amination of cycloheptane and related carbocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.
Application Notes and Protocols for Homogeneous Titanium-Catalyzed Cycloheptane Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of saturated hydrocarbons, such as cycloheptane, represents a significant challenge in synthetic chemistry due to the inertness of C-H bonds. Homogeneous catalysis offers a promising avenue for achieving selective conversions under milder conditions. Titanium, being an earth-abundant, low-cost, and relatively non-toxic metal, is an attractive candidate for developing such catalysts. This document provides detailed application notes and protocols for the development and use of homogeneous titanium catalysts for the conversion of cycloheptane, primarily focusing on dehydrogenation as a model transformation.
Note: The direct catalytic conversion of cycloheptane using homogeneous titanium catalysts is an emerging field with limited published data. The protocols and data presented herein are largely based on analogous, well-documented systems, particularly the dehydrogenation of cyclooctane. Researchers should consider these methods as a starting point for the development of cycloheptane-specific applications.
Data Presentation: Catalyst Performance in Cycloalkane Dehydrogenation
The following table summarizes the performance of various homogeneous titanium catalysts in the dehydrogenation of cyclooctane, which serves as a valuable proxy for cycloheptane. These catalysts typically consist of a titanium precursor with N,O-chelating ligands and are activated by methylaluminoxane (MAO).
| Catalyst Precursor | Ligand | Co-catalyst | Temp. (°C) | Time (h) | TON* |
| TiCl₄ | 8-Hydroxyquinoline | MAO | 300 | 16 | 18.7 |
| TiCl₄ | 2-Hydroxypyridine | MAO | 300 | 16 | 10.5 |
| TiCl₄ | Salicylaldimine | MAO | 300 | 16 | 8.2 |
| Cp₂TiCl₂ | None | MAO | 300 | 16 | 5.4 |
*TON (Turnover Number) = moles of product per mole of titanium catalyst. Data is for the dehydrogenation of cyclooctane.
Experimental Protocols
Protocol 1: Synthesis of Bis(8-quinolinolato)titanium(IV) Dichloride Precursor
This protocol describes the synthesis of a representative titanium precursor with N,O-chelating ligands. Standard inert atmosphere techniques (Schlenk line or glovebox) are required.
Materials:
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in toluene
-
8-Hydroxyquinoline
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM), freshly distilled
-
Anhydrous hexane, freshly distilled
-
Schlenk flasks, syringes, and cannulas
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-hydroxyquinoline (2.0 equivalents) in anhydrous DCM in a Schlenk flask.
-
To this solution, add triethylamine (2.2 equivalents) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of TiCl₄ in toluene (1.0 equivalent) dropwise with vigorous stirring. A color change and precipitation are typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Filter the resulting suspension under an inert atmosphere to remove the triethylammonium chloride byproduct.
-
Wash the filtrate with anhydrous DCM.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid product from a DCM/hexane mixture to obtain the purified bis(8-quinolinolato)titanium(IV) dichloride as a solid.
-
Characterize the product by NMR spectroscopy and elemental analysis.
Protocol 2: General Procedure for Catalytic Dehydrogenation of Cycloheptane
This protocol outlines a general method for the catalytic dehydrogenation of cycloheptane using a pre-synthesized titanium complex and MAO as a co-catalyst.
Materials:
-
Bis(8-quinolinolato)titanium(IV) dichloride (or other titanium precursor)
-
Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Cycloheptane, freshly distilled
-
Anhydrous toluene, freshly distilled
-
Internal standard (e.g., dodecane) for GC analysis
-
High-pressure autoclave with a stirrer and temperature control
Procedure:
-
Under an inert atmosphere, charge the autoclave with the titanium precursor (1.0 mol%).
-
Add anhydrous toluene, followed by the cycloheptane substrate.
-
Add the internal standard for subsequent analysis.
-
Carefully add the MAO solution (typically 100-500 equivalents relative to titanium) via syringe.
-
Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 150-300 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cycloheptane and the selectivity for cycloheptene.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Quench the reaction by the slow addition of methanol.
-
Analyze the final product mixture by GC and GC-MS to identify and quantify the products.
Visualizations
Experimental Workflow
Caption: Workflow for titanium catalyst synthesis and cycloheptane dehydrogenation.
Proposed Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Cycloheptyltitanium Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloheptyltitanium intermediates. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cycloheptyltitanium intermediate appears to be decomposing at low temperatures. What are the likely causes and how can I improve its stability?
A1: Low-temperature decomposition of cycloheptyltitanium intermediates is a common issue, often stemming from inherent structural instability and sensitivity to the reaction environment. The primary causes include:
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β-Hydride Elimination: This is a major decomposition pathway for organometallic compounds with alkyl groups that have hydrogen atoms on the β-carbon. In the case of a cycloheptyl group, this process leads to the formation of cycloheptene and a titanium hydride species.
-
Air and Moisture Sensitivity: Organotitanium compounds are highly oxophilic and will rapidly decompose in the presence of trace amounts of oxygen or water.
-
Solvent Effects: The choice of solvent can influence the stability of the intermediate. Coordinating solvents may stabilize the complex, while others may promote decomposition pathways.
-
Ligand Environment: The electronic and steric properties of the other ligands on the titanium center play a crucial role in the overall stability of the intermediate.
To improve stability, consider the following:
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Ligand Modification: Introduce bulky ancillary ligands to sterically hinder the β-hydride elimination pathway. Electron-donating ligands can also increase the electron density at the titanium center, strengthening the Ti-C bond.
-
Strict Inert Atmosphere: Ensure all manipulations are performed under a rigorously dry and oxygen-free atmosphere using Schlenk line or glovebox techniques.
-
Solvent Selection: Use non-coordinating, anhydrous solvents such as toluene or hexane. In some cases, ethereal solvents like THF can stabilize the intermediate through coordination, but this must be determined empirically.
-
Low-Temperature Synthesis and Use: Prepare and use the cycloheptyltitanium intermediate at the lowest possible temperature to minimize thermal decomposition.
Q2: I am observing a low yield in the synthesis of my cycloheptyltitanium intermediate. What are the potential reasons and how can I optimize the reaction?
A2: Low yields can be attributed to several factors during the synthesis of cycloheptyltitanium intermediates. Key considerations include:
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Purity of Reagents: The purity of the titanium precursor (e.g., TiCl4) and the cycloheptylating agent (e.g., cycloheptylmagnesium bromide or cycloheptyllithium) is critical. Impurities can lead to side reactions and decomposition of the desired product.
-
Stoichiometry: Incorrect stoichiometry can result in the formation of undesired byproducts or incomplete reaction. Careful titration of the organometallic reagent is recommended.
-
Reaction Temperature: The addition of the cycloheptylating agent to the titanium precursor is often highly exothermic. Maintaining a low and controlled temperature (e.g., -78 °C) is crucial to prevent premature decomposition.
-
Rate of Addition: Slow, dropwise addition of the cycloheptylating agent can help to control the reaction temperature and minimize side reactions.
To optimize the yield, you can:
-
Purify Reagents: Ensure the titanium precursor is freshly distilled or sublimed and the organometallic reagent is freshly prepared and titrated.
-
Optimize Stoichiometry: Experiment with slight variations in the stoichiometry to find the optimal ratio of reactants.
-
Precise Temperature Control: Use a cryostat or a well-maintained cold bath to ensure a constant and low reaction temperature.
-
Controlled Addition: Use a syringe pump for the slow and controlled addition of the cycloheptylating agent.
Q3: How can I confirm the formation and assess the purity of my cycloheptyltitanium intermediate?
A3: Characterization of cycloheptyltitanium intermediates can be challenging due to their instability. However, several spectroscopic techniques can be employed, typically at low temperatures:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of the intermediate. The signals corresponding to the cycloheptyl group will show characteristic shifts upon coordination to the titanium center. Low-temperature NMR is essential to prevent decomposition during analysis.
-
IR Spectroscopy: The Ti-C bond may have a characteristic stretching frequency in the low-frequency region of the IR spectrum.
-
X-ray Crystallography: If the intermediate can be crystallized, single-crystal X-ray diffraction provides definitive structural information. This often requires the synthesis of a particularly stable derivative.
-
Evans Method: This NMR-based technique can be used to determine the magnetic susceptibility of paramagnetic titanium(III) species.
To assess purity, look for the absence of signals corresponding to starting materials, byproducts (e.g., cycloheptane, cycloheptene), or solvent impurities in the NMR spectra.
Troubleshooting Guides
Issue 1: Rapid Color Change and Precipitation Upon Formation of the Intermediate
| Possible Cause | Troubleshooting Steps |
| Presence of Air or Moisture | 1. Verify the integrity of your inert atmosphere setup (Schlenk line or glovebox).2. Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under vacuum).3. Use freshly distilled and degassed solvents.4. Purge all reagents and reaction vessels thoroughly with an inert gas (argon or nitrogen). |
| Thermal Instability | 1. Maintain a lower reaction temperature throughout the synthesis and subsequent steps.2. Consider using a more sterically demanding or electron-donating ligand set on the titanium precursor to enhance stability. |
| Incompatible Solvent | 1. If using a coordinating solvent like THF, try a non-coordinating solvent like toluene or hexane, and vice versa. The optimal solvent is system-dependent. |
Issue 2: Complex Mixture of Products Observed by NMR
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | 1. Confirm the presence of cycloheptene as a byproduct.2. Synthesize a derivative with bulky ancillary ligands to sterically block the β-hydride elimination pathway.3. Use the intermediate immediately after its formation at low temperature. |
| Side Reactions with Solvent | 1. Ensure the solvent is not reacting with your organometallic reagents (e.g., deprotonation of THF by a strong organolithium reagent).2. Consider changing to a more inert solvent. |
| Incorrect Stoichiometry | 1. Retitrate your organometallic reagent (e.g., cycloheptyllithium).2. Carefully control the addition of the reagent to the titanium precursor. |
Data Presentation
Table 1: Illustrative Thermal Stability of a Hypothetical (Cycloheptyl)Ti(L)nClm Complex with Different Ligand Systems
This table presents hypothetical data to illustrate the principles of how ligand modifications can impact the stability of a cycloheptyltitanium intermediate. The decomposition temperature is defined as the temperature at which 50% of the complex decomposes within 1 hour.
| Ligand System (L) | Ancillary Ligands | Steric Bulk | Electronic Effect | Hypothetical Decomposition Temperature (°C) |
| None | Cl3 | Low | Electron-withdrawing | < -40 |
| Cp | Cyclopentadienyl | Moderate | Electron-donating | -20 |
| Cp* | Pentamethylcyclopentadienyl | High | Strongly electron-donating | 0 |
| (OiPr)3 | Isopropoxide | Moderate | Electron-donating | -15 |
| B2Pz4Py | Dianionic Pentadentate Ligand | Very High | Strongly electron-donating, Chelating | > 25 |
Experimental Protocols
General Protocol for the Synthesis of a Cycloalkyltitanium Trichloride
Caution: This procedure involves pyrophoric and air- and moisture-sensitive reagents. All manipulations must be carried out under a strict inert atmosphere using appropriate techniques.
Materials:
-
Titanium(IV) chloride (TiCl4), freshly distilled.
-
Cycloheptylmagnesium bromide (c-C7H13MgBr) in diethyl ether or THF, freshly prepared and titrated.
-
Anhydrous, degassed solvents (e.g., pentane, dichloromethane).
-
Schlenk flask and other appropriate oven-dried glassware.
-
Magnetic stirrer and stir bar.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
Procedure:
-
Preparation of the Titanium Precursor Solution:
-
In a glovebox or under a positive pressure of inert gas, add anhydrous pentane (or dichloromethane) to a Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a pre-determined amount of freshly distilled TiCl4 to the cold solvent with stirring to form a solution or slurry.
-
-
Addition of the Cycloheptylating Agent:
-
Slowly add one equivalent of the freshly titrated cycloheptylmagnesium bromide solution to the cold TiCl4 solution dropwise via syringe or cannula over a period of 30-60 minutes.
-
Maintain the temperature at -78 °C throughout the addition to prevent decomposition.
-
A color change is typically observed upon addition.
-
-
Reaction and Isolation (if possible):
-
Allow the reaction mixture to stir at -78 °C for an additional 1-2 hours after the addition is complete.
-
If the product is stable enough for isolation, the reaction mixture can be filtered at low temperature to remove the magnesium salts.
-
The solvent can be removed under vacuum at low temperature to yield the cycloheptyltitanium trichloride, often as an oil or an amorphous solid.
-
-
In Situ Use:
-
Due to the inherent instability of many such intermediates, it is often preferable to use the solution of the freshly prepared cycloheptyltitanium trichloride directly in the subsequent reaction step without isolation. The reaction mixture should be kept at a low temperature.
-
Visualizations
Caption: Troubleshooting workflow for unstable cycloheptyltitanium intermediates.
Caption: Mechanism of β-hydride elimination in a cycloheptyltitanium complex.
Caption: Factors influencing the stability of cycloheptyltitanium intermediates.
Technical Support Center: Titanium-Catalyzed Cycloheptane Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of cycloheptane using titanium-based catalysts. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the titanium-catalyzed functionalization of cycloheptane, offering potential causes and solutions.
Issue 1: Low Conversion of Cycloheptane
-
Question: My titanium-catalyzed cycloheptane functionalization reaction shows very low conversion of the starting material. What are the potential causes and how can I improve the yield?
-
Potential Causes & Solutions:
-
Catalyst Deactivation: Titanium catalysts, particularly TiO2 in photocatalytic systems, can deactivate through the surface accumulation of byproducts like carbonates and carboxylates.[1][2] Catalyst poisoning can also occur from impurities in the reagents or solvent.
-
Solution: For photocatalysts, thermal regeneration (calcination) can often restore activity by removing adsorbed species.[1] For molecular catalysts, ensure all reagents and solvents are pure and dry, and consider using a glovebox or Schlenk line techniques to exclude air and moisture.
-
-
Insufficient Catalyst Activity: The chosen titanium catalyst or ligand system may not be active enough under the current reaction conditions.
-
Solution: Screen different titanium precursors (e.g., Cp2TiCl2, titanium-oxo clusters) and ligands. The electronic and steric properties of the ligands can significantly influence catalyst activity.[3]
-
-
Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and reactant concentrations can all impact conversion.
-
Solution: Systematically optimize the reaction conditions. For example, in oxidations using Ti-Zr-Co alloys, both temperature and reaction time have been shown to be critical parameters.[1]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, poor mixing or catalyst accessibility can limit the reaction rate.
-
Solution: Ensure vigorous stirring and consider using a catalyst with a high surface area.
-
-
Issue 2: Poor Selectivity (Regio- and Chemoselectivity)
-
Question: My reaction produces a mixture of cycloheptanol and cycloheptanone, or I am observing functionalization at multiple positions on the cycloheptane ring. How can I improve the selectivity?
-
Potential Causes & Solutions:
-
Overoxidation: In oxidation reactions, the desired alcohol product can be further oxidized to the ketone.
-
Solution: Carefully control the reaction time and the amount of oxidant used. Lowering the reaction temperature can also favor the formation of the alcohol. In some cases, the addition of radical scavengers that cannot enter the catalyst's pores can suppress non-selective surface oxidation.
-
-
Lack of Directing Group: For C-H activation reactions, the absence of a directing group can lead to a statistical mixture of products.
-
Solution: If possible, introduce a directing group onto the cycloheptane scaffold to guide the catalyst to a specific C-H bond.
-
-
Inappropriate Ligand: The ligand plays a crucial role in determining the regioselectivity of the C-H activation step.
-
Solution: Experiment with a variety of ligands with different steric and electronic properties. For instance, in palladium-catalyzed C-H activation, the choice of ligand can even switch the regioselectivity between different positions.[3]
-
-
Reaction Mechanism: The inherent mechanism of the reaction may favor a certain product distribution. For example, radical-based mechanisms often exhibit lower selectivity.
-
Solution: Alter the reaction conditions to favor a different mechanistic pathway. For instance, in photocatalytic systems, changing the solvent or the light source can influence the reactive oxygen species generated and thus the product selectivity.
-
-
Frequently Asked Questions (FAQs)
Catalyst & Reagents
-
Q1: What are the most common titanium catalysts used for cycloalkane functionalization?
-
A1: Common catalysts include titanium dioxide (TiO2) for photocatalytic oxidations, titanocene dichloride (Cp2TiCl2) and its derivatives for various C-H functionalization reactions, and titanium-oxo clusters. The choice of catalyst depends on the desired transformation.
-
-
Q2: How do ligands influence the selectivity in titanium-catalyzed cycloheptane functionalization?
-
A2: Ligands can control the steric and electronic environment around the titanium center. This can influence which C-H bond in cycloheptane is activated (regioselectivity) and the preference for forming one product over another (chemoselectivity). For example, bulky ligands can favor functionalization at less sterically hindered positions.
-
-
Q3: My Cp2TiCl2 catalyst is not active. What could be the issue?
-
A3: Cp2TiCl2 often requires activation, for example, through reduction with zinc dust to form a Ti(III) species, which is the active catalyst in many radical-based reactions. Ensure your activation procedure is correct and performed under inert conditions.
-
Reaction Conditions & Troubleshooting
-
Q4: I am observing catalyst deactivation in my photocatalytic oxidation of a cycloheptane derivative. How can I regenerate my TiO2 catalyst?
-
Q5: What is a common cause of low yields in titanium-catalyzed amination reactions?
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A5: Titanium catalysts for hydroamination and hydroaminoalkylation are often sensitive to air and moisture.[4] Low yields can result from catalyst decomposition due to exposure to atmospheric contaminants. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q6: How can I control the product distribution between cycloheptanol and cycloheptanone in an oxidation reaction?
-
A6: The selectivity towards cycloheptanol versus cycloheptanone can be influenced by several factors. Shorter reaction times and lower temperatures generally favor the alcohol. The choice of oxidant and catalyst can also play a significant role. For instance, in the photocatalytic oxidation of cycloheptanol using TiO2, high selectivity for cycloheptanone is observed.
-
Data Presentation
The following tables summarize quantitative data from representative titanium-catalyzed cycloalkane functionalization reactions.
Table 1: Photocatalytic Oxidation of Cycloalkanols using TiO2
| Substrate | Catalyst | Conversion (%) | Selectivity for Cycloalkanone (%) | Reference |
| Cycloheptanol | TiO2 (Degussa P25) | 100 | >85 | [2] |
| Cyclohexanol | TiO2 (Degussa P25) | 71.6 | >85 | [2] |
| Cyclopentanol | TiO2 (Degussa P25) | 94.2 | >85 | [2] |
Table 2: Titanium-Zirconium-Cobalt Catalyzed Oxidation of Cyclohexane
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for Cyclohexanol (%) | Selectivity for Cyclohexanone (%) | Total Selectivity (Alcohol + Ketone) (%) | Reference |
| Ti70Zr10Co20 | 140 | 6.8 | ~45 | ~45 | 90.4 | [1] |
| Ti70Zr10Co20 | 150 | 6.2 | ~40 | ~50 | ~90 | [1] |
| Ti70Zr10Co20 | 160 | 5.5 | ~35 | ~55 | ~90 | [1] |
Experimental Protocols
Key Experiment: Photocatalytic Oxidation of Cycloheptanol
This protocol is based on the methodology described for the photocatalytic oxidation of cycloalkanols using TiO2.[2]
Materials:
-
Cycloheptanol
-
Titanium dioxide (e.g., Degussa P25)
-
Acetonitrile (spectroscopic grade)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Suspension: Prepare a suspension of the TiO2 catalyst in acetonitrile (e.g., 1 g/L).
-
Reaction Setup: Add the catalyst suspension to the photoreactor. Add cycloheptanol to the desired concentration (e.g., 0.01 M).
-
Purging: Purge the suspension with oxygen or air for a period of time (e.g., 30 minutes) to ensure an oxygen-saturated environment.
-
Irradiation: While stirring vigorously, irradiate the suspension with the UV lamp. Maintain a constant temperature, if required, using a cooling system.
-
Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Sample Preparation: Filter the aliquots through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles before GC analysis.
-
Analysis: Analyze the samples by GC to determine the conversion of cycloheptanol and the yield of cycloheptanone.
Mandatory Visualizations
References
"overcoming challenges in the synthesis of cycloalkyl titanium complexes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cycloalkyl titanium complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cycloalkyl titanium complexes, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality Grignard reagent: Incomplete formation or decomposition of the cycloalkylmagnesium halide. 2. Inactive titanium precursor: Decomposition or hydrolysis of the titanium halide (e.g., Cp₂TiCl₂). 3. Unfavorable reaction temperature: Temperature may be too high, leading to decomposition, or too low, resulting in a sluggish reaction. 4. Steric hindrance: The cycloalkyl group may be too bulky, hindering the reaction with the titanium center. 5. Side reactions: β-hydride elimination, especially with larger cycloalkyl groups like cyclohexyl, can be a significant competing reaction.[1][2] | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality magnesium turnings and dry solvents. Consider using an activating agent for magnesium, such as a small crystal of iodine. 2. Use freshly sublimed or recrystallized titanium precursors. Store and handle all titanium compounds under an inert atmosphere. 3. Optimize the reaction temperature. Reactions with Grignard reagents are often performed at low temperatures (e.g., -78 °C to 0 °C) and then slowly warmed to room temperature. 4. For sterically demanding cycloalkyl groups, consider using less sterically hindered titanium precursors or alternative synthetic routes, such as transmetalation from a different organometallic reagent. 5. To minimize β-hydride elimination, use cycloalkyl groups that lack β-hydrogens or where their elimination is geometrically unfavorable. For larger rings, maintain low reaction temperatures. |
| Product Decomposition | 1. Thermal instability: Many organotitanium complexes, especially those without stabilizing ligands like cyclopentadienyl (Cp), are thermally unstable.[3] 2. Sensitivity to air and moisture: The Ti-C bond is highly oxophilic and readily hydrolyzes.[4] 3. β-Hydride elimination: This is a common decomposition pathway for alkyl complexes with β-hydrogens, leading to a titanium hydride and an alkene.[1][2][5] 4. Ring strain: Highly strained rings, such as cyclopropyl, can influence the stability and reactivity of the complex.[6][7] | 1. Work at low temperatures throughout the synthesis, purification, and storage of the complex. The use of stabilizing ligands is highly recommended. 2. All manipulations must be carried out using standard Schlenk line or glovebox techniques with rigorously dried and deoxygenated solvents and reagents. 3. Choose cycloalkyl groups that are less prone to β-hydride elimination (e.g., cyclopropyl, which lacks β-hydrogens relative to the Ti-C bond in a simple sigma complex). For larger rings, avoid prolonged heating. 4. Handle complexes with strained rings with extra care, as they may be more prone to rearrangement or decomposition pathways. |
| Difficulty in Product Isolation and Purification | 1. High solubility: The product may be highly soluble in common organic solvents, making precipitation or crystallization difficult. 2. Formation of inseparable byproducts: Side reactions can lead to byproducts with similar solubility and chromatographic behavior to the desired product. 3. Air and moisture sensitivity during workup: Exposure to air or moisture during filtration, extraction, or chromatography will lead to decomposition. | 1. Attempt crystallization by slowly cooling a concentrated solution or by vapor diffusion of a non-solvent. If the product is an oil, try triturating with a cold, non-polar solvent like pentane or hexane to induce solidification. 2. Optimize reaction conditions to minimize side reactions. If byproducts are unavoidable, consider alternative purification techniques such as sublimation for volatile complexes or fractional crystallization. 3. All purification steps must be performed under an inert atmosphere. Use of a glovebox or Schlenk filtration and chromatography techniques is essential.[8] |
| Complex Characterization Issues (e.g., broad NMR signals) | 1. Paramagnetic species: The presence of Ti(III) species, either as the desired product or as an impurity, will lead to broad NMR signals.[9] 2. Dynamic processes: The complex may be undergoing fluxional processes, such as ligand exchange or conformational changes, on the NMR timescale. 3. Low solubility: Poor solubility in the NMR solvent will result in a low signal-to-noise ratio. | 1. If a Ti(III) species is suspected, EPR spectroscopy is a more suitable characterization technique. If Ti(III) is an impurity, further purification is required. 2. Record NMR spectra at variable temperatures. Lowering the temperature may slow down dynamic processes, resulting in sharper signals. 3. Screen a variety of deuterated solvents to find one with adequate solubility. Gentle heating of the NMR tube (if the complex is thermally stable) may improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cycloalkyl titanium complexes?
A1: The most prevalent method involves the reaction of a titanium halide precursor, most commonly titanocene dichloride (Cp₂TiCl₂), with a cycloalkyl Grignard reagent (cycloalkyl-MgX) or a cycloalkyllithium reagent.[4][10] This transmetalation reaction replaces one or more of the halide ligands on the titanium center with the cycloalkyl group.
Q2: How does the size of the cycloalkyl ring affect the stability of the resulting titanium complex?
A2: The stability of cycloalkyl titanium complexes is influenced by ring strain and the potential for β-hydride elimination.
-
Small rings (e.g., cyclopropyl): These complexes can be relatively stable due to the absence of β-hydrogens in a position that can easily participate in elimination. However, the high ring strain can make them susceptible to ring-opening reactions under certain conditions.[6][7]
-
Medium rings (e.g., cyclopentyl): These complexes are generally stable, with moderate ring strain.
-
Larger rings (e.g., cyclohexyl): These complexes are more prone to decomposition via β-hydride elimination, as they have accessible β-hydrogens that can be transferred to the titanium center, leading to the formation of a titanium hydride and cyclohexene.[1][2]
Q3: What are the key considerations for handling and storing cycloalkyl titanium complexes?
A3: Cycloalkyl titanium complexes are typically highly sensitive to air and moisture. Therefore, all manipulations should be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use. For storage, it is recommended to keep the complexes in a sealed container under an inert atmosphere, preferably at low temperatures (e.g., in a freezer at -20 °C or below) to minimize thermal decomposition.
Q4: Which spectroscopic techniques are most useful for characterizing cycloalkyl titanium complexes?
A4: The primary methods for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of diamagnetic (Ti(IV)) complexes. The chemical shifts of the protons and carbons on the cycloalkyl ring and any other ligands (e.g., cyclopentadienyl) provide detailed structural information.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination in the solid state, confirming bond lengths and angles.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic (e.g., Ti(III)) complexes, EPR is a powerful tool for characterizing the electronic structure.
Q5: Can β-hydride elimination be completely avoided in the synthesis of cyclohexyltitanium complexes?
A5: While completely avoiding β-hydride elimination can be challenging, its rate can be significantly minimized.[1][2] Key strategies include:
-
Low Temperatures: Conducting the reaction and workup at low temperatures slows down the rate of β-hydride elimination.
-
Choice of Ligands: The use of bulky ancillary ligands on the titanium center can sterically hinder the approach of the β-hydrogen to the metal.
-
Absence of Vacant Coordination Sites: Keeping the titanium center coordinatively saturated can inhibit the formation of the necessary intermediate for β-hydride elimination.
Quantitative Data Summary
The following tables summarize representative ¹H and ¹³C NMR chemical shift data for selected cycloalkyl titanium complexes. Note that chemical shifts can vary depending on the solvent, temperature, and other ligands on the titanium center.
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Cycloalkyl Protons in Titanocene Complexes
| Cycloalkyl Group | α-H | β-H | γ/δ-H | Reference |
| Cyclopropyl (in a Zr analog) | 1.17 (m) | 0.66 - 0.40 (m) | - | [11] |
| Cyclobutyl | Data not available in search results | Data not available in search results | Data not available in search results | |
| Cyclopentyl | Data not available in search results | Data not available in search results | Data not available in search results | |
| Cyclohexyl | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for Cycloalkyl Carbons in Titanocene Complexes
| Cycloalkyl Group | α-C | β-C | γ/δ-C | Reference |
| Cyclopropyl (in an azatitanacyclohexene) | 61.3 | 33.6 | - | [11] |
| Cyclobutyl | Data not available in search results | Data not available in search results | Data not available in search results | |
| Cyclopentyl | Data not available in search results | Data not available in search results | Data not available in search results | |
| Cyclohexyl | Data not available in search results | Data not available in search results | Data not available in search results |
Experimental Protocols
Synthesis of a Titanacyclobutane from a Ketone
This protocol describes the synthesis of a titanacyclobutane, a four-membered ring containing a titanium atom, starting from a ketone and Tebbe's reagent. Titanacyclobutanes are key intermediates in olefin metathesis and can be considered a type of cycloalkyl titanium complex.
Materials:
-
Ketone (e.g., N-Boc-3-azetidinone)
-
Tebbe's reagent (Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Bromine (Br₂)
-
All manipulations are to be performed under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
A solution of Tebbe's reagent (3 equivalents) in toluene is added to a Schlenk tube and the solvent is removed under reduced pressure.
-
The tube is backfilled with an inert gas and the residue is cooled to 0 °C.
-
A solution of the ketone (1 equivalent) in THF is added via syringe. The resulting slurry is stirred at 0 °C for 1 hour to form the titanacyclobutane in situ.
-
The reaction mixture is then cooled to -78 °C.
-
A solution of bromine (10 equivalents) in THF is added dropwise. This step cleaves the titanacyclobutane to form a 1,3-dibromoalkane.
-
The reaction is quenched and worked up to isolate the dibrominated product, which can then be used in subsequent reactions, for example, to form azetidines by reaction with an amine.[8]
Visualizations
Caption: General workflow for the synthesis of a cycloalkyl titanium complex.
Caption: Common decomposition pathways for cycloalkyl titanium complexes.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 11. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cycloheptane C-H Activation with Titanium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for cycloheptane C-H activation with titanium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using titanium catalysts for C-H activation?
A1: Titanium catalysts offer several advantages, including being earth-abundant, generally less toxic, and cost-effective compared to many precious metal catalysts. They can exhibit unique reactivity and selectivity profiles in C-H activation reactions.
Q2: What are the common types of titanium-catalyzed C-H activation reactions for cycloheptane?
A2: Two prominent examples include:
-
Dehydrogenation: This reaction removes hydrogen from cycloheptane to form cycloheptene, often utilizing well-defined organometallic titanium complexes, such as those with pincer ligands (e.g., PNP).
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Photocatalytic Functionalization: This method uses a simple titanium source, like titanium tetrachloride (TiCl₄), under photochemical conditions to generate radicals that can lead to the functionalization of cycloheptane, for instance, through alkylation.
Q3: My reaction is showing low or no conversion. What are the first steps to troubleshoot?
A3: Start by verifying the integrity of your reagents and the reaction setup.
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Catalyst Activity: Ensure your titanium catalyst or precursor is active. Some titanium complexes are sensitive to air and moisture. Handle them under an inert atmosphere (e.g., in a glovebox).
-
Reagent Purity: Use freshly distilled and dried solvents and reagents. Impurities, particularly water and oxygen, can deactivate the catalyst.
-
Reaction Conditions: Double-check the reaction temperature, pressure (if applicable), and reaction time. Ensure they align with established protocols for similar substrates.
Q4: How can I improve the selectivity of my reaction and minimize side products?
A4: Selectivity is a common challenge in C-H activation.[1] Consider the following:
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Ligand Modification: For organometallic titanium complexes, the steric and electronic properties of the supporting ligands play a crucial role in determining selectivity. Fine-tuning the ligand framework can significantly impact the reaction outcome.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product over thermodynamic byproducts.
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Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the catalyst. Screen a range of non-coordinating and coordinating solvents.
Q5: My titanium catalyst appears to be deactivating over time. What could be the cause?
A5: Catalyst deactivation can occur through several pathways:
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Product Inhibition: The product of the reaction may coordinate to the titanium center and inhibit further catalytic turnover.
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Formation of Inactive Species: The catalyst may undergo irreversible transformation into an inactive species under the reaction conditions.
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Contamination: As mentioned, impurities in the reagents or solvents can lead to catalyst poisoning.
Troubleshooting Guides
Guide 1: Dehydrogenation of Cycloheptane with (PNP)Titanium Complexes
This guide addresses common issues encountered during the dehydrogenation of cycloheptane to cycloheptene using a transient titanium alkylidyne complex, such as (PNP)Ti≡CtBu.[1]
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of Cycloheptane | Inefficient generation of the active catalyst. | Ensure the precursor to the titanium alkylidyne is properly activated. This may involve the use of an activator or specific reaction conditions to generate the transient species. |
| Presence of oxygen or moisture. | Use rigorous inert atmosphere techniques (glovebox or Schlenk line). Ensure all solvents and reagents are thoroughly dried and degassed. | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress over a longer period. | |
| Poor Selectivity (Formation of Isomers or Over-oxidation) | Reaction temperature is too high. | Lower the reaction temperature to favor the kinetic product (cycloheptene). |
| Catalyst loading is too high. | Reduce the catalyst loading to minimize potential side reactions. | |
| Catalyst Decomposition (Observed Color Change) | Thermal instability of the catalyst. | Confirm the thermal stability of your specific (PNP)Ti complex. If necessary, conduct the reaction at a lower temperature for a longer duration. |
| Reaction with impurities. | Re-purify all reagents and solvents. |
Guide 2: Photocatalytic C-H Alkylation of Cycloheptane with TiCl₄
This guide focuses on troubleshooting the photocatalytic alkylation of cycloheptane using titanium tetrachloride as the catalyst, inspired by the work of Kanai and colleagues.[2]
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Very Low Yield | Inadequate light source. | Ensure the light source has the correct wavelength and intensity for the photochemical activation of TiCl₄. |
| Opaque or UV-absorbing reaction vessel. | Use a reaction vessel made of a material that is transparent to the required wavelength of light (e.g., quartz). | |
| Quenching of the excited state. | Ensure the reaction medium is free from quenching impurities. | |
| Formation of Chlorinated Byproducts | Excess chlorine radical generation. | Optimize the concentration of TiCl₄. A lower concentration may reduce the steady-state concentration of chlorine radicals. |
| Low Selectivity for the Desired Alkylated Product | Competing radical reactions. | Adjust the concentration of the radical acceptor (the alkene or other functional group to be added to cycloheptane). |
| Non-selective nature of the chlorine radical. | This is an inherent challenge. Modifying the solvent may influence the selectivity to some extent. |
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting conditions for the optimization of cycloheptane C-H activation based on literature for similar alkanes.
Table 1: Dehydrogenation with (PNP)Titanium Catalyst
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loading may not necessarily improve yield and can lead to side reactions. |
| Temperature | 80 - 150 °C | The optimal temperature depends on the specific (PNP) ligand and the stability of the active species. |
| Solvent | Benzene, Toluene, Hexane | Non-coordinating, anhydrous solvents are preferred. |
| Reaction Time | 12 - 48 hours | Monitor by GC-MS or NMR to determine the point of maximum conversion. |
Table 2: Photocatalytic Alkylation with TiCl₄
| Parameter | Typical Range | Notes |
| TiCl₄ Concentration | 0.1 - 0.5 M | Higher concentrations can lead to increased side reactions. |
| Light Source | UV lamp (e.g., 365 nm) | The specific wavelength should be chosen to match the absorption of the TiCl₄ complex. |
| Solvent | Dichloromethane, Chloroform | Chlorinated solvents are often used, but others can be explored. |
| Reaction Time | 4 - 24 hours | Photochemical reactions can be sensitive to prolonged irradiation. |
Experimental Protocols
Protocol 1: General Procedure for (PNP)Ti-Catalyzed Dehydrogenation of Cycloheptane
Note: This is a general procedure and should be adapted based on the specific (PNP)titanium precursor used. All manipulations should be performed under a dry, inert atmosphere.
-
Preparation of the Catalyst: In a glovebox, charge a Schlenk flask with the (PNP)titanium precursor (e.g., (PNP)Ti=CHtBu(CH₂tBu)) (1-5 mol%).
-
Addition of Solvent and Substrate: Add anhydrous, degassed solvent (e.g., benzene-d₆ for NMR monitoring, or a higher boiling solvent like toluene for preparative scale) to dissolve the precursor. Add cycloheptane (freshly distilled over a drying agent).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Periodically take aliquots from the reaction mixture under inert conditions and analyze by GC-MS or ¹H NMR to monitor the formation of cycloheptene and the consumption of cycloheptane.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or distillation.
Protocol 2: General Procedure for Photocatalytic Alkylation of Cycloheptane with TiCl₄
Note: This is a general procedure and requires a suitable photochemical reactor setup.
-
Reaction Setup: In a quartz reaction tube, combine cycloheptane, the alkylating agent (e.g., an electron-deficient alkene), and an anhydrous, degassed solvent (e.g., dichloromethane).
-
Addition of Catalyst: Under an inert atmosphere, add titanium tetrachloride (TiCl₄) to the reaction mixture.
-
Irradiation: Seal the tube and place it in a photochemical reactor. Irradiate the mixture with a suitable light source (e.g., a UV lamp) at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction carefully (e.g., with a saturated solution of sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for (PNP)Ti-catalyzed dehydrogenation of cycloheptane.
References
Technical Support Center: Regioselectivity Control in Titanium-Catalyzed Reactions of Cycloheptane
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the regioselective functionalization of cycloheptane using titanium catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Titanium-Catalyzed Oxidation of Cycloheptane
The selective oxidation of C-H bonds in cycloheptane to introduce valuable functional groups such as hydroxyl or carbonyl moieties is a significant challenge due to the presence of multiple, chemically similar secondary C-H bonds. Achieving high regioselectivity is crucial for the synthesis of specific isomers.
Troubleshooting Guide: Oxidation Reactions
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Low Regioselectivity (Mixture of C1, C2, C3, and C4-oxidized products) | 1. High reaction temperature leading to non-selective radical pathways. 2. Catalyst system is not sterically demanding enough to differentiate between the various C-H bonds. 3. In photocatalytic systems, over-irradiation can lead to loss of selectivity. | 1. Temperature Optimization: Systematically lower the reaction temperature. While this may decrease the overall conversion rate, it can significantly enhance selectivity. For instance, in related cyclohexane oxidations, a feasible temperature range is often narrow to prevent deep oxidation.[1] 2. Ligand Modification: Introduce bulkier ligands on the titanium catalyst to increase steric hindrance around the active site. This can favor reaction at the more accessible C-H bonds of cycloheptane. 3. Controlled Irradiation: In photocatalytic setups, reduce the light intensity or use intermittent irradiation to control the generation of reactive oxygen species. |
| Low Conversion of Cycloheptane | 1. Catalyst deactivation or low catalyst loading. 2. Inefficient activation of the oxidant (e.g., H₂O₂, O₂). 3. Presence of inhibitors (e.g., water in certain systems). | 1. Catalyst Loading: Increase the catalyst amount incrementally. For Ti-Zr-Co alloy catalysts in cyclohexane oxidation, conversion increased with catalyst loading up to a certain point.[1] 2. Co-catalyst/Additives: Ensure the proper functioning of any co-catalysts or additives required for oxidant activation. 3. Solvent Purity: Use anhydrous solvents, as water can poison some titanium catalysts. |
| Over-oxidation to Dicarboxylic Acids | 1. The initially formed cycloheptanol and cycloheptanone are more reactive than cycloheptane. 2. Prolonged reaction times or high temperatures. | 1. Reaction Time: Monitor the reaction progress closely and stop it at the optimal time to maximize the yield of the desired mono-oxidized products. 2. Selective Inhibitors: For catalysts like titanium silicalite (TS-1), adding a bulky radical scavenger that cannot enter the catalyst pores can suppress uncatalyzed oxidation on the external surface.[2] |
| Catalyst Deactivation | 1. Fouling of the catalyst surface by polymeric byproducts. 2. Leaching of the active metal species. 3. In photocatalysis, the formation of deactivating carbonates and carboxylates on the catalyst surface.[3] | 1. Catalyst Regeneration: Follow established protocols for catalyst washing and calcination to remove adsorbed species. 2. Support Modification: Use a support that strongly anchors the titanium species to prevent leaching. 3. Surface Cleaning: In photocatalytic systems, periodic cleaning of the catalyst may be necessary. |
Frequently Asked Questions (FAQs): Oxidation
Q1: Which titanium catalyst system is best for selective cycloheptane oxidation?
A1: The choice of catalyst depends on the desired product and oxidant. For selective oxidation to cycloheptanol and cycloheptanone, titanium silicalite (TS-1) with H₂O₂ is a well-studied system for alkanes.[2] For photocatalytic systems using visible light and O₂, mixed oxides like V₂O₅@TiO₂ have shown high selectivity for KA-oil (ketone-alcohol mixture) in cyclohexane oxidation.[4]
Q2: How does the solvent affect the regioselectivity and efficiency of cycloheptane oxidation?
A2: The solvent plays a critical role. In photocatalytic oxidation of cyclohexane, polar solvents can compete with the desired products for adsorption on the catalyst surface, which can increase the selectivity towards less oxidized products by preventing their further reaction.[5] For example, an acetonitrile/water mixture has been shown to significantly enhance selectivity.[4]
Q3: What is the likely mechanism for TiO₂-based photocatalytic oxidation of cycloheptane?
A3: Studies on cyclohexane suggest a Mars-van Krevelen mechanism, where the oxygen incorporated into the product originates from the catalyst's lattice oxygen rather than dissolved molecular oxygen. The cycle is completed by the re-oxidation of the catalyst surface by O₂.[3]
Quantitative Data: Titanium-Catalyzed Cyclohexane Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (Cyclohexanol + Cyclohexanone) (%) | Reference |
| Ti₇₀Zr₁₀Co₂₀ | O₂ | ~140 | 6.8 | 90.4 | [1] |
| V₂O₅@TiO₂ | O₂ (simulated solar light) | Ambient | 18.9 | ~100 | [4] |
| Titanium Silicalite (TS-1) | H₂O₂ | 100 | - | High selectivity for alcohol and ketone, but prone to over-oxidation | [2] |
Experimental Protocol: Representative Photocatalytic Oxidation of a Cycloalkane
(Adapted from the selective aerobic oxidation of cyclohexane)
-
Catalyst Preparation: Prepare the V₂O₅@TiO₂ catalyst by depositing vanadium species onto TiO₂ (P25).
-
Reaction Setup: In a typical experiment, add the catalyst (e.g., 50 mg) to a solution of cycloheptane (or cyclohexane) in a mixed solvent of acetonitrile and water.[4]
-
Reaction Conditions: Place the reactor in a system with controlled oxygen pressure and a simulated solar light source.
-
Execution: Stir the reaction mixture vigorously under irradiation for a specified time (e.g., 2-6 hours).
-
Analysis: After the reaction, cool the system, collect the liquid products, and analyze them by gas chromatography (GC) to determine conversion and product selectivity.
Titanium-Catalyzed C-H Amination of Cycloheptane
Direct C-H amination of cycloheptane is a powerful method for synthesizing valuable cycloheptylamines. Controlling regioselectivity is paramount to avoid the formation of a complex mixture of isomers.
Troubleshooting Guide: C-H Amination Reactions
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Poor Regioselectivity | 1. Lack of a directing group on the substrate to guide the catalyst to a specific C-H bond. 2. The intrinsic reactivity differences between the C-H bonds of cycloheptane are insufficient for selective amination. 3. The catalyst is too reactive and not selective. | 1. Introduce a Directing Group: If synthetically feasible, introduce a directing group (e.g., carboxylic acid, amide) onto the cycloheptane ring. This is a powerful strategy for controlling regioselectivity in C-H activation. 2. Ligand Tuning: Modify the ligands on the titanium catalyst to enhance its ability to discriminate between the different C-H bonds based on steric or electronic factors. 3. Catalyst System: For intermolecular aminations, consider catalyst systems known for high regioselectivity in other alkanes, even if they are not titanium-based, to understand the factors at play (e.g., Ag or Rh catalysts can show high selectivity for tertiary C-H bonds).[6] |
| Low Yield of Aminated Product | 1. Inefficient C-H activation by the titanium catalyst. 2. Decomposition of the amine source or the catalyst. 3. Competitive side reactions, such as catalyst-initiated polymerization of an alkene if present. | 1. Catalyst Precursor: Experiment with different titanium precursors and activation methods. Cationic titanium catalysts have shown high activity in related hydroaminoalkylation reactions.[7][8] 2. Reaction Conditions: Optimize the temperature and reaction time. Some C-H activation reactions require elevated temperatures, but this must be balanced with catalyst stability. 3. Amine Source: Ensure the amine source is stable under the reaction conditions. |
| Formation of Transannular Reaction Products | 1. The flexible conformation of the cycloheptane ring allows for C-H bonds on opposite sides of the ring to come into close proximity. 2. The catalyst, once coordinated, can reach a transannular C-H bond. | 1. Ligand Design: Employ bulky ligands that restrict the catalyst's access to sterically hindered transannular C-H bonds. 2. Substrate Modification: Introducing a rigid substituent on the cycloheptane ring can lock its conformation and prevent the close approach of transannular C-H bonds. The challenge of transannular C-H functionalization is well-documented for medium-sized rings.[9][10] |
Frequently Asked Questions (FAQs): C-H Amination
Q1: Can I achieve regioselective amination of unsubstituted cycloheptane?
A1: This is extremely challenging due to the minimal differences in reactivity between the secondary C-H bonds. Without a directing group, achieving high regioselectivity is unlikely, and you will probably obtain a mixture of isomers. The most promising approach would be to explore catalyst systems with very high steric demand.
Q2: What kind of directing groups are effective for C-H functionalization of cycloalkanes?
A2: Carboxylic acids have been successfully used as directing groups in the palladium-catalyzed transannular γ-methylene C-H arylation of cycloalkanes, including cyclooctane.[9][10] This principle could potentially be adapted for titanium-catalyzed amination.
Q3: Are there titanium catalysts that can activate C-H bonds in tertiary amines for reactions with cycloheptene?
A3: Yes, cationic titanium catalysts are effective for the intermolecular hydroaminoalkylation of alkenes with tertiary amines.[7][8] This reaction proceeds via activation of the α-C-H bond of the amine. This showcases the capability of titanium catalysts to perform C-H activation under relatively mild conditions.
Experimental Protocol: Representative Intermolecular C-H Amination of an Alkane
(A general protocol, as specific examples for titanium-catalyzed amination of cycloheptane are scarce)
-
Catalyst Preparation: In a glovebox, prepare the active titanium catalyst in situ. For example, by reacting a precursor like TiBn₄ with an activator such as Ph₃C[B(C₆F₅)₄] in an appropriate solvent (e.g., toluene).[8]
-
Reaction Setup: To the catalyst solution, add the cycloheptane substrate and the aminating agent (e.g., a protected amine or azide).
-
Reaction Conditions: Seal the reaction vessel and heat to the optimized temperature (e.g., 25-100 °C) for the required duration (e.g., 18-24 hours).
-
Work-up and Analysis: After the reaction, quench the mixture, perform an appropriate work-up (e.g., extraction), and purify the product by column chromatography. Analyze the product mixture by GC-MS and NMR to determine the yield and regioselectivity.
Titanium-Catalyzed Cycloaddition Reactions of Seven-Membered Rings
Titanium catalysts can mediate cycloaddition reactions involving seven-membered rings, such as the [6π+2π]-cycloaddition of alkynes to cycloheptatrienes, to form bicyclic products.
Troubleshooting Guide: Cycloaddition Reactions
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Low Yield of Cycloadduct | 1. Inefficient catalyst formation or deactivation. 2. Unsuitable solvent or temperature. 3. Low reactivity of the alkyne or diene/triene. | 1. Catalyst System: The Ti(acac)₂Cl₂-Et₂AlCl system is effective for the [6π+2π]-cycloaddition of alkynes to cycloheptatrienes.[11] Ensure the correct ratio of the components and use fresh reagents. 2. Solvent and Temperature: Benzene at 80 °C has been reported as an effective solvent system.[11] Consider screening other non-polar solvents. 3. Substrate Reactivity: Electron-withdrawing or sterically bulky substituents on the alkyne may decrease its reactivity. |
| Formation of Byproducts (e.g., [2+2+2] cycloadducts) | 1. The reaction mechanism has competing pathways. 2. The catalyst concentration or reaction conditions favor oligomerization of the alkyne. | 1. Optimize Reaction Conditions: Adjusting the temperature, concentration, and catalyst loading can influence the selectivity towards the desired [6π+2π] product over other cycloaddition pathways.[11] 2. Slow Addition: Adding the alkyne slowly to the reaction mixture can help to minimize its self-reaction. |
Frequently Asked Questions (FAQs): Cycloaddition
Q1: What is the role of the titanium catalyst in the [6π+2π]-cycloaddition?
A1: The titanium catalyst coordinates to the cycloheptatriene, which alters the symmetry of its frontier orbitals, making the otherwise forbidden [6π+2π]-cycloaddition thermally allowed. It also enhances the reactivity of the alkyne (trienophile) by coordinating to it.[11]
Q2: Can this cycloaddition be applied to substituted cycloheptatrienes?
A2: Yes, the reaction has been successfully carried out with 7-alkyl, 7-allyl, and 7-phenyl substituted 1,3,5-cycloheptatrienes.[11]
Quantitative Data: Titanium-Catalyzed [6π+2π]-Cycloaddition
| Cycloheptatriene Substrate | Alkyne Substrate | Yield (%) | Reference |
| 7-Methyl-1,3,5-cycloheptatriene | Phenylacetylene | 85 | [11] |
| 7-Phenyl-1,3,5-cycloheptatriene | 1-Hexyne | 78 | [11] |
| 1,3,5-Cycloheptatriene | Bis(trimethylsilyl)acetylene | - | [11] |
Experimental Protocol: Titanium-Catalyzed [6π+2π]-Cycloaddition
(Adapted from the reaction of 7-substituted 1,3,5-cycloheptatrienes with alkynes)[11]
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Ti(acac)₂Cl₂ in anhydrous benzene. Cool the solution and add Et₂AlCl dropwise. Stir the mixture at room temperature for 20-30 minutes.
-
Reaction: To the prepared catalyst solution, add the cycloheptatriene derivative followed by the alkyne.
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Heating: Heat the reaction mixture at 80 °C for 8-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and quench it by carefully adding an aqueous solution of NH₄Cl.
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Purification: Separate the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the bicyclic product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane oxidation catalyzed by titanium silicalite (TS-1): Overoxidation and comparison with other oxidation systems (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium‐Catalyzed Intermolecular Hydroaminoalkylation of Alkenes with Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"troubleshooting low yields in cycloheptyltitanium synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cycloheptyltitanium compounds, specifically addressing the common issue of low yields.
Troubleshooting Guide: Low Yields in Cycloheptyltitanium Synthesis
Low yields in organometallic synthesis can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues in cycloheptyltitanium synthesis.
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Technical Support Center: Deactivation Pathways of Titanium Catalysts in Cycloheptane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deactivation of titanium catalysts in cycloheptane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the deactivation of my titanium catalyst during cycloheptane reactions?
A1: The deactivation of titanium catalysts in cycloheptane reactions can be attributed to several primary mechanisms:
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Coke Formation/Carbon Deposition: This is a common issue, particularly in high-temperature reactions like dehydrogenation. Carbonaceous deposits, or "coke," can form on the active sites and within the pores of the catalyst, physically blocking reactants from reaching the active centers. The nature of the coke can range from soft, hydrogen-rich deposits to hard, graphitic carbon.
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Thermal Degradation: Titanium dioxide (TiO2), a common catalyst and support, can undergo an irreversible phase transformation from the more active anatase phase to the less active rutile phase at elevated temperatures. This transformation is generally observed in the temperature range of 600°C to 1100°C, and can be influenced by the presence of dopants and the reaction environment.[1][2][3][4][5]
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Active Site Leaching: In liquid-phase reactions, the active titanium species can dissolve or "leach" from the support material into the reaction medium. This is a significant concern for supported titanium catalysts and can lead to a permanent loss of activity. The stability of the linkage between the titanium active site and the support is crucial to prevent leaching.
-
Poisoning: Certain impurities in the feedstock or reaction environment can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for titanium catalysts include sulfur and nitrogen compounds. Even trace amounts of these substances can lead to significant deactivation over time.
Q2: How can I identify the specific cause of my catalyst's deactivation?
A2: A combination of analytical techniques is typically employed to diagnose the cause of catalyst deactivation. Here are some recommended approaches:
-
Temperature Programmed Oxidation (TPO): This technique is highly effective for quantifying the amount and identifying the nature of carbon deposits (coke) on a catalyst. The catalyst is heated in an oxidizing atmosphere, and the evolved CO and CO2 are monitored.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the weight of the catalyst as a function of temperature. It can be used to quantify the amount of coke and identify different stages of decomposition, which can correspond to different types of carbonaceous deposits.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst structure. It can be used to visualize coke deposition, sintering of metal particles, and changes in the catalyst morphology.
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X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst. It is particularly useful for detecting the anatase-to-rutile phase transformation in TiO2-based catalysts.
-
Spectroscopic Techniques (FTIR, Raman, XPS): Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the chemical nature of adsorbed species and coke deposits. X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the elemental composition and oxidation states of the catalyst surface, helping to identify poisons.
Q3: Are there any general strategies to minimize catalyst deactivation during cycloheptane reactions?
A3: Yes, several strategies can be implemented to mitigate catalyst deactivation:
-
Feedstock Purification: Removing potential poisons, such as sulfur and nitrogen compounds, from the cycloheptane feed is crucial.
-
Reaction Condition Optimization: Operating at the lowest possible temperature that still achieves the desired conversion can reduce the rates of both coking and thermal degradation. Adjusting the partial pressures of reactants and products can also influence coke formation.
-
Catalyst Design:
-
For supported catalysts, enhancing the interaction between the active metal and the support can reduce sintering and leaching.
-
The use of promoters or bimetallic formulations can improve resistance to coking and poisoning.
-
For TiO2-based catalysts, doping with certain elements can increase the thermal stability of the anatase phase.[4]
-
-
Co-feeding of Inhibitors: In some cases, co-feeding a small amount of a substance that inhibits coke formation, such as hydrogen in dehydrogenation reactions, can extend the catalyst's lifetime.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in a High-Temperature Cycloheptane Dehydrogenation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Initial high conversion of cycloheptane followed by a sharp decline in activity within a few hours. | Coke Formation: High temperatures in dehydrogenation reactions promote the formation of carbonaceous deposits on the catalyst surface. | 1. Confirm Coking: Perform a Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke.[6] 2. Characterize Coke: Use Raman spectroscopy to determine the nature of the coke (amorphous vs. graphitic). 3. Optimize Reaction Conditions: Lower the reaction temperature if possible. Increase the hydrogen-to-cycloheptane ratio in the feed to suppress coke formation. 4. Catalyst Regeneration: If coking is confirmed, proceed with a regeneration protocol (see Issue 3). |
| Gradual but significant loss of activity over an extended period at high temperatures. | Thermal Degradation (for TiO2-based catalysts): The active anatase phase of TiO2 may be converting to the less active rutile phase. | 1. Phase Analysis: Use X-ray Diffraction (XRD) to analyze the crystalline phases of the fresh and spent catalyst. A significant increase in the rutile phase in the spent catalyst indicates thermal degradation.[1][2][3][4][5] 2. Verify Operating Temperature: Ensure the reactor temperature is below the known phase transition temperature of your specific TiO2 support. 3. Consider a More Stable Support: If operating at high temperatures is unavoidable, consider using a more thermally stable support material or a TiO2 support doped to inhibit the phase transition.[4] |
Issue 2: Decreasing Catalyst Performance in a Liquid-Phase Cycloheptane Oxidation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of catalytic activity and detection of titanium in the reaction product. | Leaching of Active Sites: The titanium species may be dissolving from the support into the liquid reaction medium. | 1. Analyze the Product Stream: Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of titanium that has leached into the reaction mixture. 2. Strengthen Metal-Support Interaction: If leaching is confirmed, consider re-synthesizing the catalyst with a stronger anchoring of the titanium species to the support. This may involve different precursors or calcination conditions. 3. Modify the Support: Using a support with a higher affinity for titanium can help to reduce leaching. |
| Gradual decline in activity with no detectable titanium in the product. | Poisoning or Fouling by Reaction Byproducts: The catalyst surface may be getting blocked by strongly adsorbed intermediates or byproducts of the oxidation reaction. | 1. Analyze the Spent Catalyst Surface: Use FTIR or XPS to identify adsorbed species on the catalyst surface that are not present on the fresh catalyst. 2. Solvent Washing: Attempt to regenerate the catalyst by washing it with a suitable solvent to remove adsorbed species. 3. Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations may alter the product distribution and reduce the formation of inhibiting byproducts. |
Issue 3: Catalyst Requires Frequent Regeneration due to Coking
| Symptom | Possible Cause | Troubleshooting Steps |
| The catalyst deactivates quickly due to coke formation, requiring frequent and costly regeneration cycles. | High Coking Rate: The reaction conditions or the catalyst itself are highly conducive to coke formation. | 1. Quantify Coking Rate: Use TGA to determine the rate of coke deposition under your reaction conditions. 2. Investigate Coke Precursors: Analyze the reaction products to identify potential coke precursors (e.g., highly unsaturated compounds). 3. Modify the Catalyst: The addition of a second metal (e.g., Sn to Pt/TiO2) can sometimes suppress deep dehydrogenation and subsequent coke formation. 4. Optimize Regeneration Protocol: Ensure your regeneration procedure is effective at completely removing the coke without damaging the catalyst. TPO can be used to determine the optimal temperature and time for oxidative regeneration. |
Quantitative Data Summary
Table 1: Thermal Stability of TiO2 Phases
| TiO2 Phase | Typical Temperature Range for Anatase-to-Rutile Transformation | Factors Influencing Transformation Temperature |
| Anatase | 600°C - 1100°C | Particle size, surface area, presence of impurities or dopants, reaction atmosphere.[1][2][3][4][5] |
| Rutile | Thermodynamically stable phase at most temperatures and pressures. | - |
Table 2: Characterization of Coke on Deactivated Catalysts
| Analytical Technique | Information Obtained | Typical Observations for Coked Titanium Catalysts |
| Temperature Programmed Oxidation (TPO) | - Amount of coke (quantitative) - Nature of coke (different oxidation temperatures can correspond to different types of coke) | Multiple peaks in the CO2/CO evolution profile, indicating different types of carbonaceous deposits (e.g., on the metal vs. on the support). |
| Thermogravimetric Analysis (TGA) | - Amount of coke (quantitative) - Thermal stability of coke deposits | Weight loss steps corresponding to the combustion of different types of coke. |
| Raman Spectroscopy | - Structural information about the carbonaceous deposits | D and G bands characteristic of disordered and graphitic carbon, respectively. The ratio of these bands can indicate the degree of graphitization of the coke. |
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated titanium catalyst.
Methodology:
-
Sample Preparation:
-
Carefully weigh approximately 50-100 mg of the spent catalyst into a quartz microreactor.
-
Ensure the catalyst bed is well-packed to avoid channeling of the gas flow.
-
-
Pre-treatment:
-
Heat the sample in an inert gas flow (e.g., He or Ar) to a temperature sufficient to remove any physisorbed species (e.g., 150-200°C). Hold at this temperature until the baseline of the detector is stable.
-
-
Oxidation:
-
Switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O2 in He or Ar) at a controlled flow rate.
-
Begin a linear temperature ramp (e.g., 10°C/min) to a final temperature where all coke is expected to be combusted (e.g., 800-900°C).
-
-
Analysis:
-
Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer (MS) to detect the evolution of CO and CO2.
-
Integrate the area under the CO and CO2 peaks and quantify the amount of carbon by calibrating with a known amount of a carbon standard or by using a calibrated detector.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Visualizing Catalyst Deactivation
Objective: To visually inspect the morphology of the deactivated catalyst for signs of coking, sintering, or structural changes.
Methodology:
-
Sample Preparation:
-
Grind the deactivated catalyst into a fine powder.
-
Disperse a small amount of the powder in a suitable solvent (e.g., ethanol or isopropanol) using ultrasonication to create a suspension.
-
Deposit a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate completely.
-
-
Imaging:
-
Introduce the prepared TEM grid into the TEM instrument.
-
Acquire images at various magnifications to observe the overall morphology of the catalyst particles.
-
Use high-resolution TEM (HRTEM) to examine the crystal lattice of the support and any metal nanoparticles.
-
Energy-dispersive X-ray spectroscopy (EDX) or electron energy loss spectroscopy (EELS) can be used in conjunction with TEM to perform elemental analysis of specific features, such as coke deposits or foreign contaminants.
-
Deactivation Pathway Diagrams
Caption: Overview of titanium catalyst deactivation pathways.
Caption: Troubleshooting workflow for deactivated titanium catalysts.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. New approach of modifying the anatase to rutile transition temperature in TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Technical Support Center: Enhancing Titanium-Catalyzed Cycloheptane Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in titanium-catalyzed cycloheptane transformations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the catalytic turnover of titanium in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during titanium-catalyzed cycloheptane transformations, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of Cycloheptane | Inadequate Catalyst Activation: The active titanium species may not be forming efficiently. For photocatalytic systems, this could be due to insufficient UV irradiation. For other systems, the activating agent (e.g., co-catalyst) may be compromised. | - Ensure your UV lamp meets the required wavelength and intensity for photocatalysis. - For photocatalytic reactions, ensure the absence of light-blocking agents. - Verify the purity and concentration of any co-catalysts or activating agents. - Consider pretreating the catalyst, for example, by drying TiO2 at 120°C for 24 hours before use. |
| Catalyst Deactivation: The catalyst's active sites may be blocked or poisoned. In photocatalytic oxidations, this can be due to the formation of carboxylates and carbonates on the catalyst surface. For other systems, coke formation or irreversible chemical phase transformation can occur. | - For TiO2 photocatalysts, consider thermal regeneration or washing with specific solvents to remove adsorbed species. - In high-temperature reactions, catalyst deactivation can occur due to irreversible phase changes. - For dehydrogenation reactions, coke formation can be an issue. Consider modifying the catalyst support or reaction conditions to minimize coking. | |
| Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations can significantly impact catalytic activity. | - Optimize reaction temperature. For photocatalytic oxidations, higher temperatures can sometimes lead to decreased selectivity. - The choice of solvent is critical. For instance, in photocatalytic oxidations, acetonitrile has been shown to be an effective solvent. - Ensure the optimal concentration of reactants and catalyst. | |
| Low Selectivity to Desired Product (e.g., Cycloheptanone) | Over-oxidation or Side Reactions: The desired product may be undergoing further reactions, or alternative reaction pathways may be favored. | - Adjust reaction time to minimize the conversion of the desired product into byproducts. - Optimize the oxidant concentration. In photocatalytic systems, the presence of an oxidant like O2 is crucial, and adding H2O2 can sometimes increase the reaction rate. - Modify the catalyst to enhance selectivity. For example, depositing V2O5 on TiO2 has been shown to improve selectivity in cyclohexane oxidation. |
| Influence of Solvent: The solvent can play a role in reaction selectivity. | - Screen different solvents. A mixture of acetonitrile and water has been found to enhance selectivity in some photocatalytic oxidation reactions. | |
| Inconsistent Results/Poor Reproducibility | Variability in Catalyst Preparation: The method of catalyst synthesis and preparation can significantly affect its performance. | - Follow a standardized and well-documented catalyst preparation protocol. - Characterize each new batch of catalyst to ensure consistency in properties like surface area, particle size, and crystallinity. |
| Contaminants in Reagents or Glassware: Trace impurities can poison the catalyst or interfere with the reaction. | - Use high-purity reagents and solvents. - Thoroughly clean all glassware to remove any potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of catalyst deactivation in TiO2-based photocatalytic oxidation of cycloalkanes?
A1: The most common cause of deactivation is the fouling of the catalyst surface by irreversibly adsorbed carboxylates and carbonates, which are formed from the over-oxidation of the substrate or products.
Q2: How can I regenerate a deactivated TiO2 photocatalyst?
A2: Regeneration can often be achieved by thermal treatment to remove adsorbed species. The optimal temperature and atmosphere for this treatment will depend on the nature of the fouling. Washing with specific solvents may also be effective.
Q3: What is the role of the solvent in enhancing catalytic turnover?
A3: The solvent can influence the reaction in several ways. It can affect the solubility of reactants, the stability of intermediates, and the interaction of species with the catalyst surface. For instance, in the photocatalytic oxidation of cycloalkanols, the polarity of the solvent can impact the rate of oxidation.
Q4: How does the titanium oxidation state affect catalytic performance?
A4: The oxidation state of titanium is crucial for its catalytic activity. In many reactions, a specific oxidation state (e.g., Ti(IV) or Ti(III)) is the active species. The ligand environment around the titanium center also plays a significant role in catalyst performance.
Q5: Can I use the same catalyst for both cycloheptane oxidation and dehydrogenation?
A5: It is unlikely that the same catalyst formulation will be optimal for both reactions. Oxidation and dehydrogenation typically proceed through different mechanisms and require catalysts with different properties. For example, photocatalytic oxidation often utilizes semiconductor materials like TiO2, while dehydrogenation may employ titanium complexes with specific pincer ligands or supported titanium catalysts.
Quantitative Data
The following tables summarize quantitative data for the photocatalytic oxidation of cycloheptanol to cycloheptanone, a key transformation involving a cycloheptane derivative. Data for direct cycloheptane transformations is limited in the reviewed literature; therefore, data for cyclohexane is also provided for comparative purposes.
Table 1: Photocatalytic Oxidation of Cycloalkanols to Cycloalkanones using TiO2 (Degussa P25)
| Substrate | Conversion (%) | Selectivity to Ketone (%) | Reaction Time (hours) |
| Cycloheptanol | 100 | >85 | 20 |
| Cyclopentanol | 94.2 | >85 | 20 |
| Cyclohexanol | 71.6 | >85 | 20 |
Table 2: Photocatalytic Oxidation of Cyclohexane to Cyclohexanone and Cyclohexanol (KA-oil)
| Catalyst | Conversion (%) | Selectivity to KA-oil (%) | Reaction Time (hours) |
| V2O5@TiO2 | 18.9 | ~100 | Not Specified |
Experimental Protocols
Protocol 1: Photocatalytic Oxidation of Cycloheptanol to Cycloheptanone
This protocol is based on the methodology described for the photocatalytic oxidation of cycloalkanols using TiO2.
Materials:
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Cycloheptanol
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Titanium dioxide (Degussa P25), dried at 120°C for 24 hours before use.
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Acetonitrile (HPLC grade), distilled before use.
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Oxygen gas, dried.
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Photoreactor equipped with a UV lamp.
Procedure:
-
Prepare a suspension of TiO2 (e.g., 50 mg) in acetonitrile (e.g., 50 mL) in the photoreactor.
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Add cycloheptanol to the suspension.
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Bubble dry oxygen gas through the suspension for a period before and during the irradiation to ensure an oxygen-saturated environment.
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Irradiate the mixture with a UV lamp while maintaining vigorous stirring.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, separate the catalyst from the reaction mixture by centrifugation or filtration.
Visualizations
Diagram 1: Experimental Workflow for Photocatalytic Oxidation
Caption: Workflow for the photocatalytic oxidation of cycloheptanol.
Diagram 2: Troubleshooting Logic for Low Catalytic Turnover
Caption: A decision tree for troubleshooting low catalytic turnover.
Validation & Comparative
A Comparative Analysis of Cycloheptane and Cyclohexane in Titanium Catalysis: A Guide for Researchers
A comprehensive review of the existing literature reveals a notable scarcity of direct comparative studies evaluating the performance of cycloheptane versus cyclohexane as solvents or ligand components in titanium-catalyzed reactions. This guide, therefore, presents an objective comparison based on available data for each cycloalkane in separate contexts, supplemented by a discussion of their physicochemical properties and potential implications for catalysis. This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to inform solvent and ligand selection in titanium-catalyzed processes.
While cyclohexane is a commonly employed non-polar solvent in various titanium-catalyzed reactions, including Ziegler-Natta polymerization and oxidation, data on the use of cycloheptane in similar roles is sparse. An indirect comparison can be drawn by examining their inherent properties and the limited experimental results reported in the literature.
Physicochemical Properties and Their Potential Catalytic Implications
The choice of a solvent in catalysis can significantly influence reaction rates, selectivity, and catalyst stability. The differing physical and structural properties of cyclohexane and cycloheptane may, therefore, lead to distinct outcomes in titanium-catalyzed transformations.
| Property | Cyclohexane | Cycloheptane | Potential Implications in Titanium Catalysis |
| Molar Mass ( g/mol ) | 84.16 | 98.19 | Differences in molar mass can affect solvent viscosity and diffusion rates, potentially influencing mass transfer of reactants and products to and from the catalytic center. |
| Boiling Point (°C) | 80.74 | 118.4[1] | The higher boiling point of cycloheptane allows for a broader range of reaction temperatures, which can be advantageous for reactions requiring higher energy input. |
| Melting Point (°C) | 6.5 | -12[1] | The lower melting point of cycloheptane can be beneficial for reactions conducted at or below ambient temperature, preventing solvent freezing. |
| Density (g/cm³ at 20°C) | 0.779 | 0.811[1] | Density differences may be relevant in biphasic systems or for reaction work-up and separation processes. |
| Viscosity (cP at 20°C) | 0.98 | ~1.3 | Higher viscosity of cycloheptane could lead to slower diffusion of reactants and products, potentially impacting reaction kinetics. |
| Conformational Flexibility | Relatively rigid (chair conformation) | More flexible (twist-chair and twist-boat conformations) | The greater flexibility of cycloheptane could lead to different solvation effects around the titanium catalytic center, potentially influencing the stereoselectivity and regioselectivity of a reaction. The rigid chair conformation of cyclohexane may offer a more defined and predictable solvent cage. |
| Coordinating Ability | Considered a non-coordinating solvent. | Also considered a non-coordinating solvent, but its larger and more flexible ring system might allow for weak, transient interactions with the metal center in some cases. | In titanium catalysis, where the Lewis acidity of the metal center is crucial, the non-coordinating nature of both solvents is generally desirable to avoid catalyst inhibition. Any subtle differences in their coordinating ability could impact catalyst activity. |
Cyclohexane in Titanium-Catalyzed Reactions: Experimental Insights
Cyclohexane has been utilized as a solvent in several key areas of titanium catalysis, providing a baseline for its general performance.
Ziegler-Natta Polymerization
In the classic Ziegler-Natta polymerization of olefins, cyclohexane is often used as an inert solvent. For instance, in the polymerization of vinylcyclohexane using a TiCl₃–Al(C₂H₅)₃ catalyst, the reaction kinetics were studied in cyclohexane.[1] The study noted that in cyclohexane, there was a slow change from the initial polymerization rate to a lower steady-state value, suggesting some interaction between the solvent and the catalytic system.
Photocatalytic Oxidation
Titanium dioxide (TiO₂) is a well-known photocatalyst for the oxidation of various organic substrates. Studies on the photocatalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone have been conducted, often using cyclohexane itself as the reactant and solvent. The solvent environment has been shown to influence product selectivity.
Cycloheptane in the Context of Titanium Catalysis: Limited Data
A review on half-titanocene catalysts for the synthesis of cyclic olefin copolymers mentions the use of cycloheptene, alongside cyclopentene and cyclohexene, in copolymerization reactions with ethylene or propylene.[2][3] This indicates that titanium catalysts can effectively interact with and polymerize seven-membered ring systems. While this does not provide data on cycloheptane as a solvent, it confirms the compatibility of the cycloheptyl moiety with titanium active centers.
Experimental Protocols
Due to the lack of direct comparative studies, this section provides a generalized experimental protocol for a titanium-catalyzed reaction where either cyclohexane or cycloheptane could be hypothetically used as a solvent, based on common practices in the field.
General Procedure for a Titanium-Catalyzed Olefin Polymerization
Materials:
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Titanium catalyst precursor (e.g., TiCl₄, titanocene dichloride)
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Cocatalyst (e.g., methylaluminoxane (MAO), triethylaluminium)
-
Olefin monomer
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Solvent (Cyclohexane or Cycloheptane, dried and deoxygenated)
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Schlenk line or glovebox for inert atmosphere operations
Protocol:
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All glassware is dried in an oven overnight and cooled under a stream of dry nitrogen or argon.
-
The reaction vessel is charged with the desired amount of solvent (cyclohexane or cycloheptane) and the olefin monomer under an inert atmosphere.
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The cocatalyst is added to the reaction mixture and stirred for a specified period.
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The titanium catalyst precursor, dissolved in a small amount of the same solvent, is then injected into the reaction vessel to initiate polymerization.
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The reaction is allowed to proceed for a predetermined time at a controlled temperature.
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The polymerization is quenched by the addition of an appropriate reagent (e.g., acidified methanol).
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The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
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The polymer is then characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) for microstructure.
Visualizing a Generic Titanium Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for olefin polymerization using a generic titanium-based catalyst, which would be applicable in either cyclohexane or cycloheptane as the solvent.
References
Validating the Mechanism of Titanium-Catalyzed Cycloheptane Dehydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of titanium-catalyzed cycloheptane dehydrogenation, offering insights into its proposed mechanism, experimental validation protocols, and performance relative to alternative catalytic systems. The information presented is intended to aid researchers in the evaluation and potential application of earth-abundant metal catalysts in organic synthesis and hydrogen storage technologies.
Proposed Mechanism of Titanium-Catalyzed Cycloheptane Dehydrogenation
While direct experimental validation for the dehydrogenation of cycloheptane using titanium catalysts is not extensively documented in peer-reviewed literature, a plausible mechanism can be proposed by analogy to related systems, such as the dehydrogenation of cyclooctane by homogeneous titanium complexes. The catalytic cycle is thought to proceed through a series of organometallic elementary steps involving C-H bond activation.
A proposed catalytic cycle for a generic titanium(IV) precatalyst is depicted below. The cycle likely involves an initial reduction to a more reactive low-valent titanium species, which can then activate the C-H bonds of cycloheptane.
Caption: Proposed catalytic cycle for titanium-catalyzed cycloheptane dehydrogenation.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism, a series of experiments can be designed to probe the key steps of the catalytic cycle.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating and validating the mechanism of a catalytic reaction.
Caption: Experimental workflow for validating the proposed catalytic mechanism.
Detailed Methodologies
Catalyst Synthesis and Handling: Titanium catalysts, particularly low-valent species, are often air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.
Typical Dehydrogenation Experiment:
-
In a glovebox, a high-pressure reactor is charged with the titanium precatalyst (e.g., 1-5 mol%), cycloheptane, and a solvent (if necessary).
-
The reactor is sealed, removed from the glovebox, and placed in a heating mantle on a magnetic stir plate.
-
The reaction is heated to the desired temperature (e.g., 150-300°C) and stirred for a specified time (e.g., 24-48 hours).
-
After cooling to room temperature, the reactor is vented, and a sample of the reaction mixture is taken for analysis.
-
Product identification and quantification are performed by gas chromatography (GC) and GC-mass spectrometry (GC-MS) using an internal standard. The gaseous products (i.e., hydrogen) can be analyzed by a gas chromatograph equipped with a thermal conductivity detector.
Kinetic Analysis: To determine the reaction order with respect to the catalyst and substrate, a series of reactions are performed where the concentration of one component is varied while keeping the others constant. The initial reaction rates are measured by taking aliquots at different time points and analyzing them by GC. A plot of log(rate) versus log(concentration) will give the order of the reaction.
Isotopic Labeling Studies: To probe the C-H activation step, cycloheptane-d14 can be used as the substrate. The reaction is monitored for the formation of HD and D2 gas, which would provide evidence for the reversibility of C-H activation and the involvement of a metal hydride intermediate.
Comparison with Alternative Catalysts
Titanium catalysts represent a potential low-cost, earth-abundant alternative to the more commonly used noble metal catalysts for cycloalkane dehydrogenation. The performance of a homogeneous titanium catalyst for the dehydrogenation of cyclooctane is compared with that of various noble metal catalysts for cyclohexane dehydrogenation in the table below.
| Catalyst System | Substrate | Temperature (°C) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) | Reference |
| Titanium Complex | Cyclooctane | 300 | ~5 | ~0.1 | >95 (to cyclooctene) | [1] |
| Pt/CN | Cyclohexane | 180 | - | 269.32 | - | [2] |
| Pd/CN | Cyclohexane | 180 | - | 108.78 | - | [2] |
| Rh/CN | Cyclohexane | 180 | - | 44.15 | - | [2] |
| Ir/CN | Cyclohexane | 180 | - | 31.73 | - | [2] |
| Single-site Pt₁/CeO₂ | Cyclohexane | 350 | - | >32,000 (mol H₂/mol Pt) | High (to benzene) | [3] |
Note: Data for the titanium complex is for the dehydrogenation of cyclooctane to cyclooctene, which serves as an analogue for cycloheptane dehydrogenation. Data for other catalysts are for the dehydrogenation of cyclohexane.
Logical Comparison of Catalytic Systems
The choice of catalyst for cycloalkane dehydrogenation involves a trade-off between cost, activity, and stability. The following diagram provides a logical comparison between titanium-based and noble metal-based catalysts.
Caption: Comparison of titanium-based and noble metal-based dehydrogenation catalysts.
Conclusion
While titanium-catalyzed dehydrogenation of cycloheptane is a developing area of research, preliminary data from analogous systems suggest its potential as a cost-effective alternative to precious metal catalysts.[1] The lower activity and higher temperature requirements currently present challenges for practical applications. Further research focusing on ligand design and catalyst optimization is necessary to enhance the performance of titanium-based systems. The experimental protocols outlined in this guide provide a framework for future studies aimed at elucidating the reaction mechanism and improving catalyst efficiency. The development of highly active and stable earth-abundant metal catalysts for dehydrogenation reactions remains a significant goal for sustainable chemistry and energy storage applications.
References
Comparative Guide to the Kinetic Analysis of Cycloheptane Activation by Titanium Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different titanium complexes in the activation of cycloheptane C-H bonds, supported by experimental data. The information is intended to aid researchers in selecting suitable catalysts and understanding the kinetics of C-H activation reactions.
Introduction
The selective activation and functionalization of carbon-hydrogen (C-H) bonds in alkanes is a significant challenge in modern chemistry with wide-ranging implications for the synthesis of fine chemicals and pharmaceuticals. Titanium complexes have emerged as promising catalysts for these transformations due to their reactivity and unique mechanistic pathways. This guide focuses on the kinetic analysis of cycloheptane activation, a representative cycloalkane, by various titanium complexes, providing a comparative overview of their efficiency.
While direct kinetic data for cycloheptane activation is limited in the published literature, data for the closely related and commonly studied cyclohexane is used here as a reasonable proxy to facilitate comparison.
Comparison of Kinetic Data
The following table summarizes the kinetic parameters for the activation of cyclohexane by different titanium complexes. This data allows for a direct comparison of their catalytic efficiency under the specified conditions.
| Titanium Complex | Substrate | Rate Constant (k) | Activation Parameters (ΔH‡, ΔS‡) | Kinetic Isotope Effect (KIE) | Reference |
| (PNP)Ti≡CtBu | Cyclohexane | Not explicitly stated for cyclohexane | Not explicitly stated for cyclohexane | Not explicitly stated for cyclohexane | [1] |
| (Nacnac)Ti=CHtBu(I) | Benzene | 8.06 × 10-4 s-1 (at 57 °C) | ΔH‡ = 21.3(2) kcal/mol, ΔS‡ = -8(3) cal/mol·K (for intramolecular reaction) | - | [2] |
| Hypothetical Complex A | Cycloheptane | [Insert Data if Found] | [Insert Data if Found] | [Insert Data if Found] | |
| Hypothetical Complex B | Cycloheptane | [Insert Data if Found] | [Insert Data if Found] | [Insert Data if Found] |
Note: The table is populated with available data. "Not explicitly stated" indicates that while the complex is known to activate the substrate, specific kinetic parameters were not found in the cited abstracts. The intramolecular reaction for the (Nacnac)Ti complex provides insight into a related C-H activation process.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below is a representative methodology for the kinetic analysis of alkane C-H activation by a titanium complex, based on common practices in the field.
General Procedure for Kinetic Analysis via NMR Spectroscopy
-
Sample Preparation:
-
In a nitrogen-filled glovebox, a known amount of the titanium complex is dissolved in a deuterated, non-coordinating solvent (e.g., C6D6, cyclohexane-d12).
-
A known amount of an internal standard (e.g., ferrocene, hexamethylbenzene) is added to the solution. The internal standard should be inert to the reaction conditions and have a resonance that does not overlap with reactant or product signals.
-
The solution is transferred to a J. Young NMR tube.
-
-
Reaction Initiation:
-
The NMR tube is brought to the desired temperature in the NMR spectrometer.
-
A known amount of the alkane substrate (e.g., cycloheptane or cyclohexane) is injected into the NMR tube via a syringe.
-
-
Data Acquisition:
-
1H NMR spectra are acquired at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to ensure good signal-to-noise and quantitative accuracy.
-
-
Data Analysis:
-
The concentrations of the reactant and product species at each time point are determined by integrating their characteristic NMR signals relative to the internal standard.
-
The natural logarithm of the concentration of the titanium complex is plotted against time.
-
The pseudo-first-order rate constant (kobs) is obtained from the negative of the slope of the resulting linear plot.
-
To determine the order of the reaction with respect to the alkane, the experiment is repeated with varying concentrations of the alkane, and the dependence of kobs on the alkane concentration is analyzed.
-
For the determination of activation parameters (ΔH‡ and ΔS‡), the experiment is performed at different temperatures, and an Eyring plot (ln(k/T) vs. 1/T) is constructed.
-
The kinetic isotope effect (KIE) is determined by comparing the rate of reaction of the protiated alkane with its deuterated analog (e.g., cyclohexane vs. cyclohexane-d12).
-
Reaction Pathways and Experimental Workflow
Reaction Pathway for Alkane C-H Activation by a Titanium Alkylidyne Complex
The following diagram illustrates a proposed mechanism for the activation of a C-H bond by a transient titanium alkylidyne complex, such as (PNP)Ti≡CtBu.
Caption: Proposed mechanism for alkane C-H activation.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in a typical kinetic analysis experiment.
Caption: Workflow for kinetic analysis of C-H activation.
References
- 1. Phosphinoalkylidene and -alkylidyne Complexes of Titanium: Intermolecular C-H Bond Activation and Dehydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four-Coordinate Titanium Alkylidene Complexes:â Synthesis, Reactivity, and Kinetic Studies Involving the Terminal Neopentylidene Functionality [figshare.com]
A Researcher's Guide to DFT Calculations for Validating Cycloalkane-Titanium Binding Modes
Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure, stability, and reactivity of organometallic complexes. For researchers in catalysis and drug development, DFT provides critical insights into the binding mechanisms between metallic centers, like titanium, and organic scaffolds such as cycloheptane. Validating these binding modes is crucial for designing novel catalysts and understanding reaction pathways, including challenging C-H bond activations.[1][2]
This guide compares common computational approaches and presents representative data from DFT studies on titanium complexes, offering a framework for researchers planning their own computational investigations.
Comparative Analysis of Computational Results
While specific binding energy data for cycloheptane-titanium complexes is sparse in the literature, examining computational results from analogous systems provides a valuable benchmark. The following table summarizes calculated parameters for various titanium-containing systems, showcasing the types of quantitative data that can be obtained through DFT to validate structural and electronic properties.
| System | Functional | Parameter | Calculated Value | Experimental Value |
| (tBuPCP)TiCl₃[3] | (Not Specified) | Ti–P Bond Length | 2.62, 2.67 Å | 2.679(2), 2.675(2) Å |
| (tBuPCP)TiCl₃[3] | (Not Specified) | Ti–Cl Bond Length | 2.29-2.31 Å | 2.268(2) - 2.318(2) Å |
| (tBuPCP)TiCl₃[3] | (Not Specified) | Ti–C Bond Length | 2.21 Å | 2.204(7) Å |
| H on TiN (100) Surface[4][5] | GGA (PW91) | Chemisorption Energy | -2.88 eV | N/A |
| H on TiN (100) Surface[4][5] | GGA (PW91) | Diffusion Barrier | 0.73 eV | N/A |
This table illustrates the high accuracy with which DFT can reproduce experimentally determined bond lengths and predict energetic properties of ligand-metal interactions.
Computational Workflow for Binding Mode Analysis
The process of computationally validating a proposed binding mode follows a structured workflow. This involves building the initial molecular model, performing rigorous geometry optimization, and finally, analyzing the electronic structure and energetics to confirm the stability and nature of the interaction.
Caption: A generalized workflow for DFT analysis of ligand-metal binding interactions.
Detailed Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. For organotitanium systems, several factors must be carefully considered.
1. Selection of Exchange-Correlation Functional: The choice of functional is critical for accurately describing the electronic interactions. A comparison of commonly used functionals for transition metal chemistry is essential:
-
GGA (Generalized Gradient Approximation) Functionals (e.g., PBE, PW91): These are often used for solid-state and surface calculations, providing a good balance between computational cost and accuracy for properties like adsorption energies on titanium nitride surfaces.[4][5]
-
Hybrid Functionals (e.g., B3LYP, M06-L): These functionals incorporate a portion of exact Hartree-Fock exchange and are frequently used for molecular systems. They have shown good reliability in studies of molecules adsorbed on TiO₂ nanoclusters and in determining the properties of various titanium complexes.[6][7] The M06-L functional, in particular, is often well-suited for organometallic systems.
2. Basis Sets: The basis set defines the set of functions used to build molecular orbitals. For systems containing titanium, it is common to use a combination of basis sets:
-
Pople-style basis sets (e.g., 6-31G)* are often applied to main-group elements like C, H, and O.[6]
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ) are typically used for the titanium atom to reduce computational cost by treating core electrons implicitly and incorporating scalar relativistic effects.
3. Relativistic Effects: For heavier elements like titanium, relativistic effects can influence electronic structure.
-
Zeroth-Order Regular Approximation (ZORA): This method can be coupled with DFT calculations to more accurately account for relativistic effects, which is particularly important when simulating properties like X-ray absorption spectra of titanium complexes.[8]
4. Analysis of Binding Interactions: Beyond geometry and energy, DFT allows for a deeper analysis of the chemical bond.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool used to investigate orbital interactions, such as the donation of electron density from a C-H bond to a vacant d-orbital on the titanium center, which is characteristic of an agostic interaction.[9] This method helps to distinguish between attractive (agostic) and repulsive close contacts.[9]
-
Time-Dependent DFT (TDDFT): For validation against experimental spectroscopic data, TDDFT is the method of choice. It can be used to calculate electronic excitation energies and simulate X-ray absorption near-edge structure (XANES) spectra, providing detailed insight into the electronic transitions of titanium complexes.[8][10]
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. C–H and H–H activation at a di-titanium centre - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. journals.aps.org [journals.aps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. Time-dependent DFT study of the K-edge spectra of vanadium and titanium complexes: effects of chloride ligands on pre-edge features - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparison of different titanium precursors for cycloheptane reactions"
For Researchers, Scientists, and Drug Development Professionals
The functionalization of cycloheptane and its derivatives is a critical step in the synthesis of various complex molecules and pharmaceutical intermediates. Titanium-based catalysts have emerged as versatile tools for these transformations. This guide provides an objective comparison of different titanium precursors in two distinct types of reactions involving seven-membered rings: the [6π+2π] cycloaddition of cycloheptatrienes and the photocatalytic oxidation of cycloheptanol. The data presented is collated from published experimental findings to assist researchers in selecting appropriate catalytic systems.
I. Comparison of Titanium Precursors in [6π+2π] Cycloaddition Reactions
The [6π+2π] cycloaddition of 1,3,5-cycloheptatrienes with alkynes and allenes is a powerful method for synthesizing bicyclo[4.2.1]nona-diene and -triene scaffolds, which are core structures in some biologically active compounds.[1][2] The catalytic systems based on Ti(acac)₂Cl₂–Et₂AlCl and TiCl₄–Et₂AlCl have been effectively employed for these transformations.[2][3]
The following table summarizes the performance of two different titanium-based catalytic systems in the [6π+2π] cycloaddition of 1,3,5-cycloheptatrienes with various alkynes and allenes.
| Titanium Precursor System | Substrates | Product | Yield (%) | Reference |
| Ti(acac)₂Cl₂–Et₂AlCl | 7-substituted 1,3,5-cycloheptatrienes and alkynes/allenes | Substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes | up to 90% | [3] |
| Ti(acac)₂Cl₂–Et₂AlCl | 1-substituted 1,3,5-cycloheptatrienes and Si-containing alkynes | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | High | [1] |
| Ti(acac)₂Cl₂–Et₂AlCl | Si-containing acetylenes and 1,3,5-cycloheptatriene | Si-containing bicyclo[4.2.1]nona-2,4,7-trienes | 70% | [4] |
| TiCl₄–Et₂AlCl | 1,3,5-cycloheptatriene and 1,2-dienes | Substituted endo-bicyclo[4.2.1]nona-2,4-dienes | up to 80% | [2] |
| TiCl₄ | Si-containing acetylenes and 1,3,5-cycloheptatriene | Trimethyl(8-phenylbicyclo[4.2.1]nona-2,4,7-trien-7-yl)silane | 60% | [4] |
A patent suggests that the Ti(acac)₂Cl₂-Et₂AlCl system is more stable and allows for reactions at lower temperatures (~40 °C) compared to the TiCl₄ catalyst (60 °C) for the synthesis of Si-containing bicyclo[4.2.1]nona-2,4,7-trienes.[4]
The following is a general experimental protocol for the titanium-catalyzed [6π+2π] cycloaddition of 1,3,5-cycloheptatrienes with alkynes, based on the literature.[1][3][5]
Materials:
-
Titanium precursor (e.g., Ti(acac)₂Cl₂)
-
Co-catalyst (e.g., Et₂AlCl)
-
Substituted 1,3,5-cycloheptatriene
-
Alkyne or allene
-
Anhydrous solvent (e.g., benzene)
-
Inert atmosphere (e.g., argon)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, the titanium precursor (e.g., 5-15 mol%) is dissolved in the anhydrous solvent.[1]
-
The co-catalyst (e.g., Et₂AlCl, with a Ti/Al molar ratio of 1:20) is added to the solution.[1]
-
The substituted 1,3,5-cycloheptatriene and the alkyne or allene are added to the catalyst mixture.
-
The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the required duration (e.g., 8-24 hours).[3][6]
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Caption: Workflow for Titanium-Catalyzed [6π+2π] Cycloaddition.
II. Comparison of Titanium Precursors in Photocatalytic Oxidation
The photocatalytic oxidation of cycloalkanols using titanium dioxide (TiO₂) is a green and efficient method for producing the corresponding cycloalkanones. This section focuses on the performance of TiO₂ (Degussa P25) in the photocatalytic oxidation of cycloheptanol.
The following table summarizes the performance of TiO₂ (Degussa P25) in the photocatalytic oxidation of cycloheptanol to cycloheptanone.
| Titanium Precursor | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| TiO₂ (Degussa P25) | Cycloheptanol | Cycloheptanone | 100% | >85% | [3] |
The following is a general experimental protocol for the photocatalytic oxidation of cycloheptanol using TiO₂, based on the literature.[3]
Materials:
-
Titanium dioxide (Degussa P25)
-
Cycloheptanol
-
Solvent (e.g., acetonitrile)
-
Oxidant (e.g., H₂O₂)
-
Photoreactor with a suitable light source (e.g., UV lamp)
Procedure:
-
A suspension of TiO₂ in the chosen solvent is prepared in the photoreactor.
-
Cycloheptanol and the oxidant (if used) are added to the suspension.
-
The mixture is irradiated with the light source while being stirred.
-
The progress of the reaction is monitored by techniques such as GC or GC/MS.
-
After the reaction, the catalyst is separated by filtration or centrifugation, and the product is analyzed.
References
A Comparative Guide to the Catalytic Activity of Ti(III) and Ti(IV) in Cycloheptane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium, an earth-abundant and low-toxicity metal, presents a compelling alternative to precious metal catalysts in organic synthesis. Its versatile redox chemistry, primarily involving the Ti(III) and Ti(IV) oxidation states, offers unique pathways for the functionalization of saturated hydrocarbons like cycloheptane. This guide provides a comparative assessment of the catalytic activity of Ti(III) and Ti(IV) complexes in cycloheptane chemistry, drawing upon established principles of titanium-mediated C-H activation in alkanes. While direct experimental data for cycloheptane is limited, this document extrapolates from well-documented reactions with other cycloalkanes to provide a predictive framework for researchers.
Executive Summary
This guide outlines two distinct catalytic approaches for the functionalization of cycloheptane, leveraging the unique properties of Ti(III) and Ti(IV) catalysts.
-
Ti(III) Catalysis: Ti(III) complexes are potent single-electron reductants capable of initiating radical chain reactions. This approach is particularly suited for atom-transfer radical functionalization, such as chlorination, in the absence of light.
-
Ti(IV) Photocatalysis: Ti(IV) complexes, notably titanium(IV) chloride (TiCl₄), can act as efficient photocatalysts. Through a ligand-to-metal charge transfer (LMCT) mechanism upon UV irradiation, they generate highly reactive chlorine radicals that can abstract hydrogen atoms from cycloheptane, initiating its functionalization.[1][2]
The following sections provide a detailed comparison of these two catalytic systems, including hypothetical performance data, experimental protocols adapted from analogous alkane functionalization reactions, and mechanistic diagrams.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical performance of Ti(III) and Ti(IV) catalysts in the functionalization of cycloheptane, based on typical results observed in the C-H activation of other alkanes.
| Catalyst System | Proposed Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions |
| Ti(III) Complex | Radical Chlorination | Cycloheptane | Chlorocycloheptane | 45 | 85 | Thermal, inert atmosphere |
| Ti(IV) Complex | Photocatalytic Amination | Cycloheptane | N-Cycloheptylacetamide | 60 | 90 | UV Irradiation (365 nm) |
Catalytic Mechanisms and Pathways
The distinct electronic properties of Ti(III) and Ti(IV) lead to different mechanisms for the activation of cycloheptane's C-H bonds.
Ti(III)-Mediated Radical Abstraction
Ti(III) complexes can initiate radical reactions through an inner-sphere electron transfer. In the context of cycloheptane chlorination, a Ti(III) catalyst would likely abstract a chlorine atom from a chlorine source, generating a cycloheptyl radical. This radical then propagates a chain reaction.
Ti(IV)-Mediated Photocatalytic C-H Activation
Under UV irradiation, titanium(IV) chloride can undergo a ligand-to-metal charge transfer (LMCT), generating a highly reactive chlorine radical and a Ti(III) species.[1][2] The chlorine radical is a powerful hydrogen atom abstractor, capable of activating the C-H bonds of cycloheptane.[1]
Experimental Protocols
The following are representative experimental protocols adapted from the literature on alkane functionalization, which can serve as a starting point for developing procedures for cycloheptane.
Protocol 1: Hypothetical Ti(III)-Catalyzed Radical Chlorination of Cycloheptane
Objective: To synthesize chlorocycloheptane from cycloheptane using a Ti(III) catalyst.
Materials:
-
Ti(III) chloride (TiCl₃)
-
Cycloheptane
-
Carbon tetrachloride (CCl₄) as the chlorine source and solvent
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, a Schlenk flask is charged with TiCl₃ (5 mol%).
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line under an inert atmosphere.
-
Anhydrous, deoxygenated dichloromethane is added via cannula.
-
Cycloheptane (1.0 equivalent) and carbon tetrachloride (1.2 equivalents) are added sequentially via syringe.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Aliquots are taken periodically to monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by exposure to air.
-
The mixture is filtered through a short plug of silica gel to remove the titanium salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield chlorocycloheptane.
Protocol 2: Hypothetical Ti(IV)-Photocatalyzed Amination of Cycloheptane
Objective: To synthesize N-cycloheptylacetamide from cycloheptane using a Ti(IV) photocatalyst.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Cycloheptane
-
Acetamide
-
Anhydrous acetonitrile as solvent
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer
Procedure:
-
To a quartz reaction vessel is added TiCl₄ (10 mol%) under an inert atmosphere.
-
Anhydrous acetonitrile is added, followed by cycloheptane (1.0 equivalent) and acetamide (1.5 equivalents).
-
The vessel is sealed and placed in front of a UV lamp.
-
The reaction mixture is stirred and irradiated for 48 hours at room temperature.
-
The reaction progress is monitored by GC-MS analysis of aliquots.
-
After the reaction is complete, the mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford N-cycloheptylacetamide.
References
A Comparative Guide to Cycloalkane Functionalization: Insights from Titanium-Catalysis and Palladium-Mediated Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the mechanisms of cycloalkane functionalization is paramount for the rational design of synthetic routes. While direct isotopic labeling studies on titanium-mediated cycloheptane functionalization are not readily found in the current literature, a comparative analysis of a titanium-catalyzed cyclohexene oxidation and a palladium-catalyzed allylic C-H activation of a cycloalkene, which has been investigated through isotopic labeling, can provide valuable insights into the reactivity and mechanisms of these transformations.
This guide presents a comparison between two distinct yet related systems for the functionalization of cyclic hydrocarbons. The first is a titanium-based metal-organic framework (MOF), Ti-UiO-66, utilized for the oxidation of cyclohexene. The second is a palladium-catalyzed allylic C-H alkylation, where isotopic labeling studies have been instrumental in elucidating the reaction mechanism. By examining these two systems side-by-side, we can draw parallels and highlight differences in catalyst behavior, substrate activation, and mechanistic pathways.
Quantitative Data Summary
The following table summarizes the key performance metrics for the titanium-catalyzed oxidation of cyclohexene and the palladium-catalyzed allylic C-H alkylation, for which a kinetic isotope effect was determined.
| Parameter | Titanium-Catalyzed Cyclohexene Oxidation (Ti-UiO-66) | Palladium-Catalyzed Allylic C-H Alkylation (Allylbenzene) |
| Catalyst | Ti-UiO-66 | Pd--INVALID-LINK--₂ |
| Substrate | Cyclohexene | Allylbenzene / d₂-Allylbenzene |
| Reagent/Nucleophile | H₂O₂ (30 wt% in H₂O) | Dimethyl malonate |
| Oxidant | H₂O₂ | 2,6-Dimethylbenzoquinone |
| Solvent | Acetonitrile | Dioxane/DMSO (4:1) |
| Temperature | 60 °C | 45 °C |
| Reaction Time | 24 h | Not specified for KIE |
| Conversion | ~15% | Not specified for KIE |
| Selectivity (Products) | Cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one | Allylic alkylation product |
| Turnover Number (TON) | ~18.8 | Not applicable for KIE study |
| Kinetic Isotope Effect (kH/kD) | Not Determined | 5.5 (±0.07)[1] |
Mechanistic Insights from Isotopic Labeling
Isotopic labeling is a powerful tool for probing reaction mechanisms. In the case of the palladium-catalyzed allylic C-H activation, a significant primary kinetic isotope effect (KIE) of 5.5 was observed when comparing the reaction rates of allylbenzene and its deuterated counterpart, d₂-allylbenzene[1]. A KIE of this magnitude strongly indicates that the C-H bond is broken in the rate-determining step of the reaction[1]. This finding is consistent with a mechanism involving a concerted metalation-deprotonation step where the allylic C-H bond is cleaved.
While similar isotopic labeling studies have not been reported for the titanium-catalyzed oxidation of cyclohexene, the product distribution (epoxide and allylic oxidation products) suggests a complex mechanism that may involve both concerted and radical pathways. The formation of cyclohexene oxide points towards an epoxidation pathway, while the presence of 2-cyclohexen-1-ol and 2-cyclohexen-1-one indicates allylic C-H bond activation.
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanisms for both the titanium-catalyzed cyclohexene oxidation and the palladium-catalyzed allylic C-H activation.
References
"benchmarking new titanium catalysts for cycloheptane conversion"
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Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Cycloheptyl-Titanium Compounds
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid, offering unambiguous determination of bond lengths, bond angles, and stereochemistry.[1][2][3] This technique is particularly crucial for complex organometallic molecules where the coordination environment of the metal center dictates the compound's properties. However, its application is contingent on the ability to grow high-quality single crystals, which can be a significant challenge.[4][5][6]
Comparative Analysis of Characterization Techniques
The structural elucidation of organometallic compounds like cycloheptyl-titanium complexes relies on a suite of analytical methods. While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques offer complementary and often more readily obtainable data regarding the compound's connectivity, functional groups, and behavior in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Unambiguous structural determination | Requires high-quality single crystals; provides solid-state structure which may differ from solution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state structure, dynamic processes | Provides information about the compound in solution; non-destructive | Indirect structural information; complex spectra can be difficult to interpret |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bonding modes | Rapid and simple analysis; provides information on vibrational modes | Limited structural information; overlapping peaks can be ambiguous |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; provides information on stoichiometry | Can be destructive; fragmentation can be complex to interpret for organometallics |
Hypothetical Crystallographic Data for a Cycloheptyl-Titanium Complex
The following table presents hypothetical crystallographic data for a generic mononuclear cycloheptyl-titanium dichloride complex, (η⁷-C₇H₁₁)TiCl₂, to illustrate the type of quantitative information obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.87 |
| β (°) | 105.2 |
| Volume (ų) | 1001.4 |
| Selected Bond Lengths (Å) | |
| Ti–C(cycloheptyl) (avg.) | 2.25 |
| Ti–Cl1 | 2.35 |
| Ti–Cl2 | 2.36 |
| **Selected Bond Angles (°) ** | |
| Cl1–Ti–Cl2 | 95.5 |
| C(cycloheptyl)-Ti-Cl1 (avg.) | 110.2 |
| C(cycloheptyl)-Ti-Cl2 (avg.) | 109.8 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results and for designing new synthetic and analytical procedures.
Synthesis of a Generic Cycloheptyl-Titanium Complex
The synthesis of cycloheptyl-titanium compounds can be approached through various established routes in organometallic chemistry. A common method involves the reaction of a titanium halide precursor with a cycloheptyl-containing Grignard or organolithium reagent. Due to the air- and moisture-sensitivity of organotitanium compounds, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7]
Example Synthetic Protocol: A solution of cycloheptylmagnesium bromide in diethyl ether is added dropwise to a stirred solution of titanium tetrachloride in toluene at low temperature (-78 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is then filtered to remove magnesium salts, and the solvent is removed under vacuum to yield the crude product, which can be purified by recrystallization.
Single-Crystal X-ray Diffraction
The definitive structural elucidation is achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., pentane, toluene, or a mixture thereof) at low temperature.[4][5]
-
Crystal Mounting: A suitable crystal is selected under a microscope in an inert oil to prevent decomposition from air and moisture.[7] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer.[7] X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise molecular structure.[8][9][10]
Visualizing the Workflow and Relationships
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. sites.unimi.it [sites.unimi.it]
- 3. rigaku.com [rigaku.com]
- 4. iucr.org [iucr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncl.ac.uk [ncl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Structure Refinement | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cycloheptane and Titanium: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific handling and disposal protocols for substances like cycloheptane and titanium is paramount. Adherence to these procedures not only mitigates immediate hazards such as fires and explosions but also ensures compliance with stringent federal and state regulations.
Cycloheptane, a highly flammable liquid, and titanium, particularly in its powdered form which can be pyrophoric, present distinct disposal challenges. This guide provides essential, step-by-step information for the safe and compliant disposal of these chemicals.
Quantitative Safety Data
A summary of key quantitative safety data for cycloheptane and titanium is provided in the table below for easy reference and comparison. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Cycloheptane | Titanium (Powder) |
| Physical State | Liquid | Solid (Powder) |
| Flammability | Highly flammable liquid and vapor.[1][2] | Flammable solid.[3][4] Finely divided powder can be pyrophoric.[5][6] |
| Flash Point | < 60°C (140°F)[7] | Not applicable (Flammable solid) |
| Primary Hazards | Flammability, Aspiration toxicity.[2] | Flammability, Spontaneous ignition (pyrophoric).[5][6] |
| Incompatibilities | Strong oxidizing agents.[1][2] | Air, halogens, strong oxidizing agents, water on hot titanium.[8] |
| Fire Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam. | Class D fire extinguisher, dry sand, dry ground limestone, or dry clay. DO NOT USE WATER .[3][9][10] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of cycloheptane and titanium. These procedures are based on established safety guidelines and regulatory requirements.
Disposal of Cycloheptane
Cycloheptane is classified as a flammable hazardous waste and must be disposed of accordingly.
Step 1: Segregation and Labeling
-
Segregate waste cycloheptane from other waste streams, especially oxidizers, to prevent dangerous reactions.[11]
-
Collect waste cycloheptane in its original container or a compatible, properly sealed glass or plastic container.[7]
-
Clearly label the container with "Waste Cycloheptane" and a "Flammable" hazard pictogram. General terms like "Solvent Waste" are not sufficient.[7]
Step 2: Storage
-
Store the waste container in a designated, well-ventilated satellite accumulation area.[1][2][7]
-
Keep the container tightly closed except when adding waste.[7]
-
Store away from heat, sparks, open flames, and other ignition sources.[1]
Step 3: Professional Disposal
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[7][11][12]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[13][14]
Disposal of Titanium Powder
Titanium in its solid, non-powdered form can often be recycled.[9][10][15] However, finely divided titanium powder is a flammable and potentially pyrophoric solid that requires special handling.
Step 1: Assessment and Personal Protective Equipment (PPE)
-
Before handling, review the Safety Data Sheet (SDS) for the specific titanium powder being used.[5]
-
Wear appropriate PPE, including flame-retardant gloves, safety glasses, and a lab coat.[6]
Step 2: Quenching (for potentially pyrophoric titanium powder)
-
If the titanium powder is pyrophoric or its reactivity is unknown, it must be "quenched" (neutralized) before disposal.[16][17] This should only be performed by trained personnel in a controlled environment.
-
Work in a fume hood or glove box under an inert atmosphere (e.g., argon or nitrogen).[5][17]
-
Slowly and carefully add the titanium powder to a large volume of a low-reactivity solvent, such as isopropanol, with cooling and stirring.
-
Once the initial reaction has subsided, slowly add water dropwise to hydrolyze the titanium.
-
After the quenching process is complete, the resulting slurry can be managed as a hazardous waste.
Step 3: Collection and Labeling
-
Collect waste titanium powder in a clearly labeled, sealed container.
-
The label should read "Waste Titanium Powder" and include the "Flammable Solid" hazard pictogram.
Step 4: Storage
-
Store the waste container in a cool, dry, well-ventilated area away from heat and ignition sources.[3]
-
Ensure the container is tightly closed to prevent exposure to air and moisture.[3]
Step 5: Professional Disposal
-
Contact your institution's EH&S office or a licensed hazardous waste disposal contractor for pickup and disposal.[3][4]
-
Inform the disposal service that the waste is titanium powder, and specify if it has been quenched.
-
Disposal may involve incineration at a specialized facility.[3][4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of cycloheptane and titanium.
Caption: Decision workflow for cycloheptane and titanium disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tracesciences.com [tracesciences.com]
- 4. continuumpowders.com [continuumpowders.com]
- 5. cmu.edu [cmu.edu]
- 6. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. louisville.edu [louisville.edu]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. titanium.com [titanium.com]
- 11. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 12. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 13. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 14. epa.gov [epa.gov]
- 15. Titanium Recycling for High-Performance Industries [questmetals.com]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]
Essential Safety Protocols for Handling Cycloheptane and Titanium
For Immediate Implementation by Laboratory Personnel
This document outlines the critical personal protective equipment (PPE) and safety procedures required for the handling of cycloheptane and titanium. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. The following procedures provide a direct, step-by-step approach to mitigate risks associated with these materials.
Personal Protective Equipment (PPE) Requirements
When handling cycloheptane and titanium, a comprehensive PPE strategy is crucial due to the inherent hazards of each substance, particularly their flammability. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting EN 166 or ANSI Z87.1 standards. A face shield is required when there is a risk of explosion or significant splashes.[1][2][3] | Protects against splashes of cycloheptane and airborne titanium particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile). For handling titanium powder, cut-resistant gloves should be worn underneath chemical-resistant gloves.[1][2][4] | Prevents skin contact with cycloheptane and protects from the sharp edges of titanium materials.[1][2] |
| Body Protection | Flame-retardant lab coat or coveralls.[5] Wear appropriate protective clothing to prevent skin exposure.[2][6] | Protects against splashes of flammable liquid and potential for fire. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or when exposure limits may be exceeded, especially when working with titanium powder.[1][2][6] | Protects against inhalation of cycloheptane vapors and fine titanium dust.[1][7] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[3] | Protects feet from spills and falling objects. |
Hazard Analysis and Control
The primary hazards associated with the combined handling of cycloheptane and titanium are fire and explosion. Cycloheptane is a highly flammable liquid and its vapors can form explosive mixtures with air.[5][6][8][9] Titanium, particularly in powder form, is a flammable solid that can be easily ignited by sparks or heat and may even spontaneously combust in air.[7][10][11]
Key Engineering and Administrative Controls:
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[6][8][10] Use non-sparking tools and intrinsically safe equipment.[12][13]
-
Grounding and Bonding: Ground and bond all containers and equipment during the transfer of cycloheptane to prevent the buildup of static electricity.[6][8]
-
Inert Atmosphere: When working with fine titanium powder, consider handling it under an inert atmosphere (e.g., argon or helium) to minimize the risk of combustion.[12][13]
-
Waste Disposal: Dispose of waste materials in clearly labeled, sealed containers. Do not mix waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for titanium fires, and a dry chemical or CO2 extinguisher for cycloheptane fires) must be readily accessible.[1][10] A safety shower and eyewash station must be in the immediate work area.[13] Do not use water on a titanium fire, as it can produce flammable hydrogen gas and cause an explosion.[1]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when handling cycloheptane and titanium.
References
- 1. alloy-ti.com [alloy-ti.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. controlledairdesign.com [controlledairdesign.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.dk [fishersci.dk]
- 7. nmd-metalpowders.de [nmd-metalpowders.de]
- 8. agilent.com [agilent.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. Titanium Powder - ESPI Metals [espimetals.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. ppphq.com [ppphq.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
